molecular formula C19H17NO2S B188299 Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate CAS No. 307343-50-6

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Cat. No.: B188299
CAS No.: 307343-50-6
M. Wt: 323.4 g/mol
InChI Key: GGRXYEXAHRYAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate (CAS 307343-50-6) is a high-purity organic compound with the molecular formula C 19 H 17 NO 2 S and a molecular weight of 323.41 g/mol . It is supplied as a solid powder and should be stored at room temperature . This chemical features a 2-aminothiophene core, a structure recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . The compound serves as a versatile synthetic intermediate and a crucial building block for researchers developing novel bioactive molecules. Thiophene derivatives, in general, have demonstrated a wide range of therapeutic properties in scientific research, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities . The specific substitution pattern on this molecule makes it a valuable precursor for synthesizing more complex heterocyclic systems and for investigating structure-activity relationships in drug discovery campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S/c1-2-22-19(21)17-16(12-23-18(17)20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRXYEXAHRYAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352296
Record name Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307343-50-6
Record name Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Physicochemical Properties

The basicity of this molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the 2-amino group. However, this basicity is significantly influenced by the electronic effects of the substituents on the thiophene ring. The lone pair can be delocalized into the aromatic thiophene ring, which generally reduces the basicity compared to aliphatic amines.

The key structural features influencing basicity are:

  • 2-Amino Group: The primary source of basicity.

  • 3-Ethoxycarbonyl Group: An electron-withdrawing group (-COOEt) that reduces the electron density on the thiophene ring and, consequently, the basicity of the amino group through a resonance effect.

  • 4-[1,1'-biphenyl]-4-yl Group: A large, aromatic substituent. The biphenyl group is generally considered to be weakly electron-withdrawing or electron-donating depending on its conformation, but its primary impact here is likely steric hindrance around the thiophene core.

Table 1: Predicted Physicochemical Properties Quantitative data for the target molecule is predicted based on the properties of the parent compound, Ethyl 2-aminothiophene-3-carboxylate, and the known effects of its substituents.

PropertyPredicted Value for Target CompoundData for Parent Compound (Ethyl 2-aminothiophene-3-carboxylate)Reference
Molecular FormulaC21H19NO2SC7H9NO2S-
Molar Mass349.45 g/mol 171.22 g/mol [3][4]
pKa (Conjugate Acid)< 0.11~0.11 ± 0.10 (Predicted)[3]
AppearanceLikely a solid (e.g., yellow or cream crystals)Brown Solid[3][5]
SolubilityExpected to be soluble in organic solvents like Chloroform, Dichloromethane; slightly soluble in water.Slightly soluble in water; Soluble in Chloroform, Dichloromethane.[3]

Note: The pKa of the target compound is predicted to be slightly lower than the parent compound due to the potential weak electron-withdrawing nature of the biphenyl substituent.

Protonation and Basicity

The protonation of 2-aminothiophenes can be complex. While the primary site of protonation is typically the amino group, studies have shown that protonation can also occur at the C5 position of the thiophene ring, leading to the formation of a Wheland-type intermediate (a cationic species).[6] The preferred site of protonation is influenced by the substitution pattern on the ring. For the title compound, the equilibrium between N-protonation and C-protonation is a key aspect of its chemical behavior in acidic media.

Protonation_Equilibrium cluster_base Base Form cluster_acids Conjugate Acids Base Ethyl 2-amino-4-biphenyl-3-thiophenecarboxylate N_Protonated N-Protonated Species (Ammonium Ion) Base->N_Protonated + H+ C5_Protonated C5-Protonated Species (Wheland Intermediate) Base->C5_Protonated + H+ N_Protonated->Base - H+ N_Protonated->C5_Protonated Equilibrium C5_Protonated->Base - H+

Caption: Protonation equilibrium of the 2-aminothiophene derivative.

Experimental Protocols

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[7][8][9] This is a one-pot, multi-component reaction that involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[10]

Reactants for the Title Compound:

  • Ketone: 1-([1,1'-biphenyl]-4-yl)ethan-1-one

  • Activated Nitrile: Ethyl cyanoacetate

  • Sulfur: Elemental sulfur (S8)

  • Base/Catalyst: A secondary amine such as morpholine or diethylamine.[5][11]

  • Solvent: Ethanol or Methanol.

General Protocol:

  • A mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent (e.g., ethanol).[5]

  • The base (e.g., morpholine, ~0.2 equivalents) is added slowly to the stirred mixture at a controlled temperature, often around 35-45 °C.[5]

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 45-50 °C) for several hours (typically 2-3 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[5][11]

  • Upon cooling, the product often precipitates from the solution.

  • The crude product is collected by filtration, washed with a cold solvent like ethanol, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol).[5]

Gewald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Ketone, Cyanoacetate, and Sulfur in Ethanol AddBase Slowly add Morpholine Reactants->AddBase Stir Stir at 45-50°C for 3h AddBase->Stir Monitor Monitor via TLC Stir->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Product Wash->Recrystallize

Caption: Experimental workflow for the Gewald synthesis.

The pKa of a weakly basic compound like a 2-aminothiophene can be determined using spectrophotometric titration. This method is suitable for compounds where the protonated and neutral forms have distinct UV-Vis absorption spectra.

Protocol Outline:

  • Preparation of Solutions: Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectrophotometric Measurement: For each buffer solution, add a small, precise aliquot of the stock solution. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify wavelengths where the absorbance difference between the fully protonated and neutral species is maximal.

  • Calculation: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Relationship Between Structure and Basicity

The basicity of the 2-amino group is a direct reflection of the electron density on the nitrogen atom. This is modulated by the electronic properties of the substituents on the thiophene ring.

Substituent_Effects center_node Basicity of 2-Amino Group Resonance Delocalization of N lone pair into ring center_node->Resonance EWG Electron-Withdrawing Groups (e.g., 3-COOEt) EWG->center_node Decreases (Resonance withdrawal) EDG Electron-Donating Groups (e.g., Alkyl) EDG->center_node Increases (Inductive donation) Aryl 4-Biphenyl Group (Steric/Electronic Effects) Aryl->center_node Modulates (Weak electronic effect)

Caption: Influence of substituents on the basicity of 2-aminothiophenes.

Applications in Drug Discovery

Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry. They are key intermediates in the synthesis of various biologically active compounds, including:

  • Allosteric enhancers of A1-adenosine receptors.[12]

  • Inhibitors of human leukocyte elastase.[12]

  • Antimicrobial and antifungal agents.[1][13]

  • Anti-inflammatory and anticancer agents.[1]

The basicity and nucleophilicity of the 2-amino group are critical for subsequent synthetic transformations, allowing for the construction of more complex fused heterocyclic systems and other derivatives for biological screening.[12][14] The title compound, with its significant biphenyl moiety, represents a scaffold that could be explored for applications where interactions with hydrophobic pockets in biological targets are desired.

References

In-Depth Technical Guide: Physicochemical Characteristics of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a substituted 2-aminothiophene derivative of interest in medicinal chemistry and materials science. The 2-aminothiophene core is a well-established pharmacophore found in a variety of biologically active compounds. The incorporation of a biphenyl moiety suggests potential for interactions with hydrophobic pockets in biological targets and may influence the material's electronic properties. This technical guide provides a summary of the available physicochemical data, outlines a general synthetic approach, and discusses the broader biological context of this class of compounds.

Physicochemical Characteristics

Limited experimental data is publicly available for this compound. The following tables summarize the known and calculated properties. For comparative purposes, data for the closely related, non-biphenyl analogue, Ethyl 2-amino-4-phenylthiophene-3-carboxylate, is also included to provide estimated values.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂S[1]
Molecular Weight 323.41 g/mol [1]
Appearance Not specified (Expected to be a solid)-
Melting Point Not specified-
Boiling Point Not specified-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
pKa Not specified-
LogP Not specified-

Table 3: Physicochemical Properties of a Structurally Similar Compound (Ethyl 2-amino-4-phenylthiophene-3-carboxylate)

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂S-
Molecular Weight 247.31 g/mol -
Melting Point 91-99 °C-
Solubility Soluble in DMSO and ethanol.-

Experimental Protocols

General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Conceptual Experimental Workflow for the Synthesis of this compound:

G reagents 4-Acetylbiphenyl Ethyl Cyanoacetate Elemental Sulfur reaction Reaction Mixture reagents->reaction catalyst Base (e.g., Morpholine or Diethylamine) catalyst->reaction solvent Solvent (e.g., Ethanol or DMF) solvent->reaction heating Heating (e.g., 50-80°C) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate purification->product

Caption: Conceptual workflow for the synthesis via the Gewald reaction.

Detailed Steps (Hypothetical Protocol):

  • Reactant Preparation: In a round-bottom flask, combine 4-acetylbiphenyl (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: Add a basic catalyst, for example, morpholine or diethylamine (0.5 equivalents), to the mixture.

  • Reaction: Stir the reaction mixture at a moderately elevated temperature (typically between 50-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture is typically poured into ice-water and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

While no specific signaling pathways involving this compound have been documented, the broader class of 2-aminothiophene derivatives is known to exhibit a wide range of biological activities. These activities often stem from the ability of the 2-aminothiophene scaffold to act as a versatile pharmacophore, capable of interacting with various biological targets.

General Biological Activities of 2-Aminothiophene Derivatives:

  • Anticancer: Some derivatives have shown cytotoxic activity against various cancer cell lines.

  • Antimicrobial: Antibacterial and antifungal properties have been reported for numerous 2-aminothiophenes.

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.

  • Kinase Inhibition: The thiophene ring can serve as a hinge-binding motif in various protein kinases.

  • Receptor Modulation: Some 2-aminothiophenes have been identified as modulators of G protein-coupled receptors (GPCRs).

The biphenyl group in the target molecule could potentially enhance binding to proteins with hydrophobic pockets or engage in π-π stacking interactions, which could be a key factor in its specific biological activity.

Potential Signaling Pathway Involvement (Hypothetical):

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate TargetReceptor Target Receptor (e.g., GPCR, Kinase) Compound->TargetReceptor Binding SignalingCascade Downstream Signaling Cascade TargetReceptor->SignalingCascade Activation/Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) SignalingCascade->CellularResponse

Caption: Hypothetical signaling pathway modulation by the compound.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. While specific experimental data is scarce, its synthesis is feasible through established methods like the Gewald reaction. The biological activities of the broader 2-aminothiophene class suggest that this compound warrants further investigation to elucidate its specific mechanism of action and potential therapeutic applications. Future research should focus on its synthesis, purification, and comprehensive characterization, followed by screening for various biological activities to identify and validate its potential roles in relevant signaling pathways.

References

An In-depth Technical Guide on Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 307343-50-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, a substituted 2-aminothiophene. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on the broader class of 2-aminothiophene derivatives to provide context for its potential applications and areas of investigation.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₁₇NO₂S[1][2]
Molecular Weight 323.41 g/mol [1][2]
CAS Number 307343-50-6
Appearance Solid (form not specified)
Melting Point 155-157 °C[2]
Boiling Point 509.6 °C at 760 mmHg[2]
Density 1.215 g/cm³[2]
Flash Point 262 °C[2]
LogP 5.42220[2]
Refractive Index 1.628[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, compounds of this class are typically synthesized via the Gewald reaction .[1][3][4][5] This multicomponent reaction is a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes.[1][3][4][5]

Experimental Protocol: General Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5]

  • Reactants:

    • An appropriate ketone (in this case, 4-acetylbiphenyl would be the logical precursor to achieve the 4-[1,1'-biphenyl]-4-yl moiety).

    • Ethyl cyanoacetate.

    • Elemental sulfur.

    • A basic catalyst, such as morpholine, diethylamine, or sodium ethoxide.

    • A suitable solvent, typically ethanol or methanol.

  • Procedure (General Outline):

    • The ketone, ethyl cyanoacetate, and elemental sulfur are dissolved in the chosen solvent.

    • The basic catalyst is added to the reaction mixture, often portion-wise, while monitoring the temperature.

    • The mixture is stirred at a temperature ranging from room temperature to reflux for a period of several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.

    • The crude product is then purified, usually by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the general workflow for a Gewald synthesis.

G ketone Ketone (e.g., 4-acetylbiphenyl) reaction Gewald Reaction ketone->reaction cyanoacetate Ethyl Cyanoacetate cyanoacetate->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Ethyl 2-amino-4- [1,1'-biphenyl]-4-yl-3- thiophenecarboxylate reaction->product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Activity and Potential Applications

There is no specific biological activity data available in the public domain for this compound. However, the 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds.[1][3] Derivatives of 2-aminothiophene have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Certain 2-aminothiophene derivatives have shown cytostatic activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[6] Some have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.

  • Antimicrobial Activity: Thiophene derivatives have been documented to possess antibacterial and antifungal properties.[1][3]

  • Anti-inflammatory Properties: The ability of some thiophene compounds to modulate inflammatory pathways has been noted.

  • Enzyme Inhibition: The 2-aminothiophene core has been incorporated into molecules designed to inhibit specific enzymes, such as atypical protein kinase C (aPKC) isoforms, which are involved in inflammatory responses and vascular permeability.[7][8]

Given the established biological potential of the 2-aminothiophene class, it is plausible that this compound could be a candidate for screening in various therapeutic areas. The biphenyl moiety may influence its interaction with biological targets and its pharmacokinetic properties.

The following diagram illustrates the potential, though currently hypothetical, logical relationship for the investigation of this compound based on the activities of related molecules.

G compound Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate screening Biological Screening compound->screening anticancer Anticancer Activity screening->anticancer Potential antimicrobial Antimicrobial Activity screening->antimicrobial Potential antiinflammatory Anti-inflammatory Activity screening->antiinflammatory Potential enzyme Enzyme Inhibition screening->enzyme Potential

Caption: Potential areas of biological investigation for the target compound.

Signaling Pathways

No studies have been published that delineate the mechanism of action or identify any signaling pathways modulated by this compound. Research on related 2-amino-4-phenylthiophene derivatives has identified them as inhibitors of atypical protein kinase C (aPKC).[7][8] The aPKC signaling pathway is involved in processes such as cell polarity, proliferation, and inflammation. Inhibition of this pathway could be a potential mechanism of action if the target compound were to show similar activity. However, this remains speculative without direct experimental evidence.

Safety and Handling

Safety data for this compound is limited. It is classified as an irritant (Xi), with risk phrases indicating it is irritating to the eyes, respiratory system, and skin (R36/37/38).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. It should be used in a well-ventilated area.

Conclusion

This compound is a well-defined chemical entity with known physicochemical properties. While it belongs to a class of compounds with significant potential in drug discovery, there is a notable absence of published research on its specific biological activities, mechanisms of action, and effects on signaling pathways. The information presented in this guide is intended to provide a foundation for future research into this molecule. Further investigation is required to elucidate its pharmacological profile and potential therapeutic applications.

References

An In-Depth Technical Guide to Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 2-aminothiophene and biphenyl derivatives to project its molecular structure, potential synthetic routes, spectroscopic characteristics, and plausible biological activities. The well-established Gewald synthesis is presented as a primary synthetic protocol. Spectroscopic data from analogous compounds are tabulated to provide a reference for characterization. Furthermore, the known pharmacological profiles of 2-aminothiophene and biphenyl scaffolds, including antimicrobial, anti-inflammatory, and anticancer activities, are discussed to highlight the potential therapeutic applications of the title compound.

Introduction

2-Aminothiophene derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their versatile chemical nature and broad spectrum of biological activities make them valuable scaffolds in drug discovery and development.[2] The general structure, characterized by a thiophene ring bearing an amino group at the 2-position, serves as a key pharmacophore in a variety of therapeutic agents.[1] The incorporation of a biphenyl moiety is also a well-established strategy in drug design, often enhancing receptor binding affinity and modulating pharmacokinetic properties. This guide focuses on the specific derivative, this compound (CAS No. 307343-50-6), providing a detailed theoretical and practical framework for its study.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the key features of a 2-aminothiophene core, an ethyl carboxylate group, and a biphenyl substituent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 307343-50-6[3]
Molecular Formula C₁₉H₁₇NO₂S[3]
Molecular Weight 323.41 g/mol [3]
Empirical Formula C₁₉H₁₇NO₂S[3]
MDL Number MFCD01912029[3]

Synthesis

The most probable and widely employed method for the synthesis of 2-aminothiophenes is the Gewald reaction .[4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7]

General Experimental Protocol for Gewald Synthesis

The following is a generalized protocol for the synthesis of 2-aminothiophene derivatives, which can be adapted for the synthesis of the title compound using 4-acetylbiphenyl as the ketone starting material.

Materials:

  • Appropriate ketone (e.g., 4-acetylbiphenyl)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine, piperidine, or diethylamine)

  • Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

Procedure:

  • To a solution of the ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

  • To this mixture, add the basic catalyst (0.1-0.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to a temperature between 50-80 °C and stirred for several hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-aminothiophene derivative.

Diagram 1: General Workflow for Gewald Synthesis

Gewald_Synthesis_Workflow start Start reactants Mix Ketone, Ethyl Cyanoacetate, and Sulfur in Solvent start->reactants add_catalyst Add Basic Catalyst reactants->add_catalyst heat_stir Heat and Stir (Monitor by TLC) add_catalyst->heat_stir workup Quench with Water and Filter heat_stir->workup purification Recrystallize workup->purification product Pure Ethyl 2-amino-4-substituted- 3-thiophenecarboxylate purification->product

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (stretching, amino group)3400 - 3200
C-H (stretching, aromatic)3100 - 3000
C-H (stretching, aliphatic)3000 - 2850
C=O (stretching, ester)1700 - 1670
C=C (stretching, aromatic/thiophene)1600 - 1450
C-N (stretching)1350 - 1250
C-O (stretching, ester)1250 - 1100
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
NH₂ (amino)5.0 - 7.0Broad singlet
Ar-H (biphenyl)7.2 - 8.0Multiplet
Thiophene-H6.5 - 7.5Singlet
O-CH₂ (ethyl ester)4.0 - 4.5Quartet
CH₃ (ethyl ester)1.0 - 1.5Triplet

Table 4: Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)
C=O (ester)165 - 170
C-NH₂ (thiophene)155 - 165
C-Ar (thiophene)140 - 150
Ar-C (biphenyl)120 - 140
C-COOEt (thiophene)105 - 115
C₅ (thiophene)115 - 125
O-CH₂ (ethyl ester)59 - 62
CH₃ (ethyl ester)14 - 15
Mass Spectrometry

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 323.41). Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the biphenyl moiety.

Potential Biological Activities and Signaling Pathways

The 2-aminothiophene scaffold is a constituent of numerous compounds with a wide array of biological activities.[1][8][9] Similarly, biphenyl derivatives are known to possess significant pharmacological properties. The conjugation of these two pharmacophores in this compound suggests a high potential for interesting biological activities.

Antimicrobial Activity

Thiophene-containing compounds have been extensively studied for their antibacterial and antifungal properties.[10][11][12] The proposed mechanism of action for some thiophene derivatives involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The biphenyl moiety can enhance lipophilicity, potentially improving cell permeability and antimicrobial efficacy.

Diagram 2: Hypothetical Antimicrobial Action Pathway

Antimicrobial_Pathway Compound Biphenyl-Thiophene Derivative Membrane Bacterial Cell Membrane Compound->Membrane interacts with Enzymes Essential Microbial Enzymes Compound->Enzymes targets Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: A potential mechanism of antimicrobial action for biphenyl-thiophene derivatives.

Anti-inflammatory Activity

Many 2-aminothiophene derivatives have demonstrated potent anti-inflammatory effects. These effects are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Anticancer Activity

The 2-aminothiophene scaffold is present in several anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The biphenyl group can also contribute to anticancer activity by interacting with various biological targets.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. While direct experimental data for this compound is scarce, this guide provides a comprehensive framework based on the well-established chemistry and pharmacology of its constituent moieties. The Gewald reaction offers a reliable synthetic route, and the expected spectroscopic characteristics provide a basis for its identification and characterization. The potential for significant antimicrobial, anti-inflammatory, and anticancer activities warrants further investigation into the synthesis and biological evaluation of this and related compounds. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing class of molecules.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, a polysubstituted 2-aminothiophene derivative of interest in medicinal chemistry and materials science. This document details the underlying synthetic strategy, provides a robust experimental protocol, and presents relevant data for the synthesis and characterization of analogous compounds.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and functional materials. The target molecule, this compound, incorporates a biphenyl moiety, a common pharmacophore that can enhance biological activity. The synthesis of this compound is most effectively achieved through the Gewald three-component reaction.

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][2] This multicomponent reaction is highly efficient for creating polysubstituted 2-aminothiophenes.[3]

Synthesis Pathway: The Gewald Reaction

The synthesis of this compound proceeds via the Gewald reaction. The key starting materials for this synthesis are:

  • Ketone: 4-Acetylbiphenyl (4-phenylacetophenone)

  • Active Methylene Compound: Ethyl cyanoacetate

  • Sulfur Source: Elemental sulfur

  • Catalyst: A basic amine, such as morpholine or diethylamine.[4][5]

The reaction mechanism initiates with a Knoevenagel condensation between the 4-acetylbiphenyl and ethyl cyanoacetate, catalyzed by the base, to form a stable intermediate.[1][2] The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[1]

Gewald_Reaction ketone 4-Acetylbiphenyl intermediate Knoevenagel Adduct ketone->intermediate + Ethyl Cyanoacetate cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate sulfur Sulfur (S8) product Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl) -3-thiophenecarboxylate sulfur->product base Base (e.g., Morpholine) base->intermediate Catalyst intermediate->product + Sulfur

Fig. 1: Gewald reaction pathway for the target molecule.

Experimental Protocol

This protocol is adapted from established Gewald reaction procedures for structurally similar compounds.[4][6]

Materials:

  • 4-Acetylbiphenyl (1.0 equiv.)

  • Ethyl cyanoacetate (1.0 equiv.)

  • Elemental sulfur (1.1 equiv.)

  • Morpholine (or Diethylamine) (2.0 equiv.)

  • Ethanol (anhydrous)

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-acetylbiphenyl (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), elemental sulfur (1.1 equiv.), and anhydrous ethanol.

  • With stirring, add morpholine (2.0 equiv.) to the reaction mixture.

  • Heat the mixture to 45-50°C and maintain this temperature with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

Compound NameStarting KetoneCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateAcetoneDiethylamineEthanol38576-79[6]
Ethyl 2-amino-4-phenylthiophene-3-carboxylateAcetophenoneMorpholineMethanol370-85148-149[4]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneMorpholineMethanol370-85118-119[4]

Characterization of the Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons of the biphenyl group, the thiophene proton, the ethyl ester protons (a quartet and a triplet), and the amino group protons (a broad singlet).

    • ¹³C NMR will show the corresponding carbon signals for the aromatic rings, the thiophene ring, the ester carbonyl, and the ethyl group.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=C stretching of the aromatic and thiophene rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₉H₁₇NO₂S, MW: 323.41).

  • Melting Point Analysis: To determine the purity of the synthesized compound.

Conclusion

The Gewald reaction provides a direct and efficient method for the synthesis of this compound. By utilizing 4-acetylbiphenyl, ethyl cyanoacetate, and elemental sulfur with a suitable base catalyst, this valuable compound can be obtained in good yields. The straightforward, one-pot nature of this reaction makes it highly applicable for the synthesis of a library of related 2-aminothiophene derivatives for further investigation in drug discovery and materials science. Careful monitoring and standard purification techniques are essential to obtain a high-purity product suitable for subsequent applications.

References

Technical Guide: Biological Activity of 2-Amino-4-aryl-3-thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Scope: This document provides an in-depth overview of the biological activities, mechanisms of action, and experimental evaluation of the chemical class to which Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate belongs. While specific data for this exact molecule is not extensively published, this guide leverages data from structurally similar 2-aminothiophene derivatives to provide a representative technical framework.

Introduction

Thiophene and its derivatives are influential scaffolds in medicinal chemistry, recognized for their diverse and significant biological activities.[1][2] The 2-aminothiophene core, in particular, is a privileged structure found in numerous compounds with therapeutic potential. These derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4]

The biological action of these compounds is highly dependent on the nature and position of substitutions on the thiophene ring.[1][2][5] The presence of an aryl group at the C4 position, such as the biphenyl moiety in the topic compound, and the carboxylate group at C3 are critical for modulating interactions with biological targets. This guide focuses primarily on the anticancer potential of this class of compounds, which is the most extensively studied activity.

Primary Biological Activity: Anticancer Potential

Substituted 2-aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[6][7][8][9] Their mechanisms of action are multifaceted, often involving the disruption of key cellular processes required for tumor growth and survival.

Mechanisms of Action

The anticancer effects of thiophene derivatives are attributed to several key mechanisms:

  • Inhibition of Tubulin Polymerization: Certain derivatives act as antimitotic agents by binding to tubulin, disrupting microtubule assembly, and arresting the cell cycle in the G2/M phase.[6]

  • Kinase Inhibition: These compounds can target and inhibit various protein kinases that are crucial for cancer cell signaling and proliferation.[2][6]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). Studies have shown that treatment with thiophene derivatives leads to the activation of key apoptotic proteins, such as caspases.[6]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G0/G1 or G2/M phases.[6][7]

  • Topoisomerase Inhibition: Some derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits cell growth by 50%. The following table summarizes representative IC50 values for various 2-aminothiophene derivatives against several human cancer cell lines.

Note: The data presented below is illustrative of the compound class and not specific to this compound.

Compound ClassCancer Cell LineTissue of OriginIC50 (µM)Reference CompoundIC50 (µM)
2-Aminothiophene DerivativesA549Lung Carcinoma1 - 25Doxorubicin1.2 ± 0.2
MCF-7Breast Adenocarcinoma< 30Doxorubicin0.8 ± 0.1
HeLaCervical Cancer1.1 - 4.7--
L1210Murine Leukemia1.1 - 4.7--
HepG2Hepatocellular CarcinomaVariesPaclitaxelVaries

Data compiled from multiple sources for illustrative purposes.[6][7][8][10][11]

Experimental Protocols

The evaluation of a novel compound's anticancer activity involves a series of standardized in vitro assays. The following protocols are fundamental to the initial screening process.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and PC-3 (prostate), are used for initial screening.[10]

  • Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

  • Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10]

  • Subculture: To maintain exponential growth, cells are passaged upon reaching 80-90% confluency.[10]

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[10]

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells via trypsinization, wash with cold PBS, and centrifuge to form a cell pellet.[10]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (necrosis or late apoptosis).[10]

Visualizations: Workflows and Signaling Pathways

Diagrams provide a clear visual representation of complex processes. The following are generated using Graphviz (DOT language) and adhere to the specified design constraints.

Experimental Workflow

This diagram outlines the standard in vitro screening process for evaluating the anticancer potential of a novel thiophene derivative.

G cluster_setup Phase 1: Assay Setup cluster_screening Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanism of Action A Cell Line Selection (e.g., MCF-7, A549) B Cell Culture & Maintenance A->B C Seeding in 96-Well Plates B->C D Compound Treatment (Dose-Response) C->D E MTT Assay (48-72h Incubation) D->E F Absorbance Reading & IC50 Calculation E->F G Treat Cells at IC50 F->G Select Potent Compounds H Apoptosis Assay (Annexin V/PI Staining) G->H I Flow Cytometry Analysis H->I

Caption: Experimental workflow for in vitro anticancer drug testing.
Signaling Pathway

This diagram illustrates the intrinsic apoptosis pathway, a common mechanism of action for anticancer thiophene derivatives, which leads to the activation of executioner caspases.[6]

G cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Thiophene Derivative bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Apaf-1 Apoptosome Formation casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.

References

An In-depth Technical Guide to the Spectral Properties of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and its Phenyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate. Due to the limited availability of direct experimental data for this specific biphenyl compound in public databases, this guide presents a detailed analysis of the closely related and well-characterized analogue, Ethyl 2-amino-4-phenylthiophene-3-carboxylate. The experimental data for the phenyl analogue serves as a robust foundation for the predicted spectral characteristics of the target biphenyl compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectral Data of the Phenyl Analogue: Ethyl 2-amino-4-phenylthiophene-3-carboxylate

The spectral data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate is well-documented and serves as a reference for understanding the core molecular structure. The primary method for its synthesis is the Gewald reaction, a one-pot condensation of a ketone (acetophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate and its derivatives are presented below. The data for the unsubstituted phenyl analogue is inferred from the spectra of its 4-fluoro and 4-bromo-substituted derivatives, which are expected to have very similar chemical shifts for the core structure.

Table 1: ¹H NMR Spectral Data of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Analogues

Proton Expected Chemical Shift (δ, ppm) for Phenyl Analogue ¹H NMR Data for 4-(4-fluorophenyl) derivative (DMSO-d₆, 500 MHz) ¹H NMR Data for 4-(4-bromophenyl) derivative (CDCl₃, 500 MHz)
-CH₂CH₃ (t)~1.0-1.30.91 (t, J = 7.1 Hz, 3H)0.98 (t, J = 7.1 Hz, 3H)
-CH₂CH₃ (q)~4.0-4.33.95 (q, J = 7.1 Hz, 2H)4.06 (q, J = 7.1 Hz, 2H)
Thiophene-H (s)~6.0-6.26.16 (s, 1H)6.03 (s, 1H)
-NH₂ (s, broad)~7.3-7.57.42 (s, 2H)6.14 (s, 2H)
Phenyl-H (m)~7.1-7.47.07-7.26 (m, 4H)7.13-7.47 (m, 4H)

Table 2: ¹³C NMR Spectral Data of Ethyl 2-amino-4-phenylthiophene-3-carboxylate Analogues

Carbon Expected Chemical Shift (δ, ppm) for Phenyl Analogue ¹³C NMR Data for 4-(4-fluorophenyl) derivative (DMSO-d₆, 126 MHz) ¹³C NMR Data for 4-(4-bromophenyl) derivative (CDCl₃, 126 MHz)
-CH₂C H₃~14.014.213.9
-C H₂CH₃~59.559.159.7
Thiophene-C3~105.0105.7105.7
Phenyl-C (para)~129.0114.4 (d, J = 21.2 Hz)120.9
Phenyl-C (ortho/meta)~128.0-131.0130.9 (d, J = 8.2 Hz)130.4, 130.7
Thiophene-C4~135.0135.1 (d, J = 3.2 Hz)137.5
Phenyl-C (ipso)~140.0161.7 (d, J = 242.6 Hz)140.3
Thiophene-C5VariesVariesVaries
Thiophene-C2~164.0Not reported164.2
C=O~165.0Not reported165.6

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Functional Group Vibrational Frequency (cm⁻¹)
N-H stretch (amine)3460, 3321
C-H stretch (aromatic/aliphatic)2947
C=O stretch (ester)1666
C=C stretch (aromatic)1593, 1496, 1438
C-O stretch (ester)1224

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectral Data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Adduct m/z
[M+H]⁺248.07398
[M+Na]⁺270.05592
[M]⁺247.06615

Predicted Spectral Data for this compound

The introduction of an additional phenyl group to form the biphenyl moiety will introduce characteristic changes in the spectral data.

  • ¹H NMR: The most significant change will be the appearance of additional signals in the aromatic region (likely between 7.3 and 7.7 ppm) corresponding to the protons of the second phenyl ring. The integration of the aromatic region will increase accordingly. The chemical shifts of the protons on the first phenyl ring might experience a slight downfield shift due to the electronic effects of the second phenyl group.

  • ¹³C NMR: Additional signals will appear in the aromatic region of the ¹³C NMR spectrum. The carbon atoms of the biphenyl group will have distinct chemical shifts, with the ipso-carbons (the carbons linking the two phenyl rings) appearing at a characteristic downfield position.

The IR spectrum will be very similar to the phenyl analogue, with the characteristic peaks for the amine, ester, and thiophene groups remaining. Additional weak C-H stretching and bending vibrations for the second aromatic ring may be observed.

The molecular weight of this compound is 323.41 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 323 and a prominent [M+H]⁺ peak at m/z 324.

Experimental Protocols

The synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate is typically achieved via the Gewald reaction.

Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Gewald Reaction)

  • Reactants: Acetophenone, Ethyl cyanoacetate, Elemental Sulfur, and a basic catalyst (e.g., diethylamine or morpholine).

  • Procedure:

    • To a solution of acetophenone (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur (1.1 equivalents).

    • Add a catalytic amount of a base such as diethylamine or morpholine.

    • The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-80 °C) for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation with water or by removal of the solvent under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

To synthesize the target compound, this compound, 4-acetylbiphenyl would be used as the starting ketone in place of acetophenone.

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the Gewald synthesis of the title compound's analogue.

Gewald_Synthesis Reactants Reactants: - Acetophenone - Ethyl Cyanoacetate - Sulfur Reaction Gewald Reaction (Condensation) Reactants->Reaction Catalyst Catalyst: Diethylamine Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate Purification->Product

Caption: Gewald synthesis workflow.

Disclaimer: The spectral data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate presented in this guide are based on published data for its close analogues and predictive models. The predicted data for this compound is an extrapolation and should be confirmed by experimental analysis.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is limited in publicly available literature. This guide extrapolates potential therapeutic targets and mechanisms of action based on studies of structurally related 2-aminothiophene-3-carboxylate derivatives. The information presented herein is intended for research and informational purposes and should be validated through direct experimental investigation.

Introduction

This compound is a member of the 2-aminothiophene-3-carboxylate class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its synthetic accessibility, often via the Gewald reaction, and its presence in a wide array of biologically active molecules.[1][2] While the specific therapeutic applications of the title compound are yet to be fully elucidated, its structural similarity to other well-studied 4-aryl-2-aminothiophene derivatives allows for the inference of several promising therapeutic targets and pathways. This document provides a comprehensive overview of these potential applications, supported by data from related compounds, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Inferred Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally analogous compounds, this compound could potentially be developed for the following therapeutic areas:

Oncology

The 2-aminothiophene scaffold is a recurring motif in compounds with demonstrated anticancer properties. The potential mechanisms of action are diverse and include cytostatic effects, kinase inhibition, and disruption of the cytoskeleton.

  • Cytostatic and Pro-Apoptotic Activity: Studies on various 2-aminothiophene-3-carboxylic acid ester derivatives have revealed potent cytostatic effects against a range of cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[3] These effects are often selective for tumor cells and are associated with an accumulation of cells in the G1 phase of the cell cycle and the induction of apoptosis.[3] The underlying mechanism appears to be a preferential suppression of protein synthesis over DNA or RNA synthesis.[3]

  • Kinase Inhibition: The 2-aminothiophene core can be elaborated into thienopyrimidine derivatives, which are known to function as kinase inhibitors. For instance, certain thienopyrimidines have been investigated as inhibitors of Janus kinase 2 (JAK2) and Fms-related tyrosine kinase 3 (FLT3), both of which are validated targets in oncology.[4][5] Given this precedent, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.

  • Tubulin Polymerization Inhibition: Some thiophene-based molecules have been designed as mimetics of combretastatin A-4, a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. Molecular docking studies of thiophene carboxamide derivatives have shown favorable interactions within this site on tubulin, suggesting a potential mechanism for anticancer activity.[6]

Metabolic Disorders: Type 2 Diabetes

Recent research has identified 2-aminothiophene derivatives as a novel class of positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R).[7] GLP-1R is a well-established therapeutic target for type 2 diabetes, and its activation leads to glucose-dependent insulin secretion.[7] An in silico screening campaign followed by in vitro validation identified 2-aminothiophene-based small molecules that enhance GLP-1R activity in the presence of its endogenous ligand.[7] This suggests that this compound could be investigated for similar activity.

Infectious Diseases

The 2-aminothiophene scaffold has also been associated with antimicrobial and antiparasitic activities.

  • Antileishmanial Activity: Several 2-aminothiophene derivatives have demonstrated significant in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis.[8] Structure-activity relationship (SAR) studies have started to delineate the features required for this activity, suggesting that this class of compounds holds promise for the development of new antileishmanial drugs.[8]

  • Antibacterial Efflux Pump Inhibition: Certain 2-aminothiophene derivatives have been shown to act as efflux pump inhibitors (EPIs) in Staphylococcus aureus.[9] These compounds can restore the efficacy of conventional antibiotics that are otherwise expelled by the bacteria, representing a promising strategy to combat antibiotic resistance.[9]

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound.

Table 1: Antifungal Activity of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives [10]

Compound IDSubstituent on Phenyl RingAntifungal Activity (IC50 in µg/mL) vs. C. albicans
NR44-NitroLower than standard drug Itraconazole
NR62,4-Dichloro156.15
Itraconazole (Standard)-100.14

Table 2: Cytotoxic Activity of a Thienopyrimidine Derivative [4]

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
HT-294.526 ± 0.1301.358 ± 1.156
HepG-28.001 ± 0.044513.91 ± 2.170
MCF-715.055 ± 0.7858.434 ± 0.522

Table 3: Antileishmanial Activity of 2-Aminothiophene Derivatives against L. amazonensis [8]

Compound IDIC50 vs. Promastigotes (µM)IC50 vs. Axenic Amastigotes (µM)Selectivity Index (SI)
192.160.952
422.971.7175
Meglumine Antimoniate (Standard)70.332.771.01

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on structurally related 2-aminothiophene derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HT-29, HepG-2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with the compound dilutions for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (e.g., JAK2)
  • Reagents: Recombinant human JAK2 enzyme, appropriate substrate peptide (e.g., a biotinylated peptide), ATP, and a detection antibody (e.g., a europium-labeled anti-phosphotyrosine antibody).

  • Assay Procedure: The assay is performed in a 384-well plate. The test compound, JAK2 enzyme, and substrate peptide are pre-incubated in an assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: The reaction is stopped by the addition of EDTA. The detection antibody is then added, and the plate is incubated to allow for antibody binding to the phosphorylated substrate.

  • Signal Measurement: The signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) is measured using a suitable plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.

GLP-1R Positive Allosteric Modulator Assay
  • Cell Line: A stable cell line co-expressing the human GLP-1R and a cAMP-responsive reporter gene (e.g., CRE-luciferase) is used.

  • Cell Seeding: Cells are seeded in a 96-well plate and grown to confluency.

  • Compound Treatment: Cells are treated with the test compound in the presence of a sub-maximal concentration of GLP-1.

  • Incubation: The plate is incubated for a period sufficient to induce reporter gene expression (e.g., 6 hours).

  • Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a luminometer.

  • Data Analysis: The fold-increase in luciferase activity in the presence of the test compound and GLP-1, compared to GLP-1 alone, is calculated. The EC50 (concentration for 50% of maximal potentiation) can be determined from a dose-response curve.

Visualizations

Inferred Signaling Pathway: Kinase Inhibition

G Inferred Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Kinase (e.g., JAK2, FLT3) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Compound Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate (Inhibitor) Compound->Kinase Inhibits Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation

Caption: Inferred kinase inhibition pathway for the title compound.

Experimental Workflow: In Vitro Anticancer Screening

G Experimental Workflow for Anticancer Screening Start Start: Compound Library MTT Primary Screening: MTT Assay on Cancer Cell Panel Start->MTT Hit Identify 'Hits' (IC50 < Threshold) MTT->Hit DoseResponse Secondary Assay: Dose-Response Confirmation Hit->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Lead Lead Candidate CellCycle->Lead Apoptosis->Lead

Caption: A typical workflow for in vitro anticancer drug screening.

Logical Relationship: Target Inference

G Logical Framework for Target Inference TargetCompound Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate Inference Inference based on Structural Similarity TargetCompound->Inference RelatedCompounds Structurally Related 2-Aminothiophene Derivatives BioData Known Biological Data: - Anticancer - Antidiabetic - Antimicrobial RelatedCompounds->BioData Targets Identified Targets: - Kinases - GLP-1R - Efflux Pumps BioData->Targets Targets->Inference PotentialTargets Potential Targets of Title Compound Inference->PotentialTargets

References

An In-depth Technical Guide to Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and its analogs, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document includes detailed experimental protocols, structured quantitative data, and visual representations of relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Thiophene-containing molecules are integral to numerous pharmaceuticals and biologically active compounds. The 2-aminothiophene scaffold, in particular, serves as a versatile building block for the synthesis of molecules with a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and insecticidal activities.[1][2] The incorporation of a biphenyl moiety at the 4-position of the thiophene ring can significantly influence the compound's physicochemical properties and biological activity, making this class of derivatives a subject of considerable interest.

This guide will delve into the synthesis of this compound derivatives, primarily through the Gewald reaction, and explore their potential as therapeutic agents.

Synthesis

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[3][4]

General Synthesis Workflow: The Gewald Reaction

The synthesis of this compound and its analogs typically follows the steps outlined in the workflow below.

Gewald Reaction Workflow reagents Starting Materials: - 4-Acetylbiphenyl (Ketone) - Ethyl Cyanoacetate (α-Cyanoester) - Elemental Sulfur reaction Gewald Reaction (Base-catalyzed condensation) reagents->reaction product Ethyl 2-amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carboxylate reaction->product Anticancer Signaling Pathways cluster_0 Thiophene Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Thiophene Biphenyl-Thiophene Derivative Kinases Protein Kinases (e.g., JNK2, JNK3) Thiophene->Kinases Inhibition Microtubules Microtubule Assembly Thiophene->Microtubules Disruption Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) Thiophene->Apoptosis_reg Modulation ProlifInhibition Inhibition of Proliferation Kinases->ProlifInhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis Apoptosis_reg->Apoptosis Anti-inflammatory Signaling Pathways cluster_0 Thiophene Derivative Action cluster_1 Inflammatory Mediators cluster_2 Outcome Thiophene Biphenyl-Thiophene Derivative COX_LOX COX & LOX Enzymes Thiophene->COX_LOX Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) Thiophene->Cytokines Downregulation NFkB NF-κB Pathway Thiophene->NFkB Inhibition Inflammation_Reduction Reduction of Inflammation COX_LOX->Inflammation_Reduction Cytokines->Inflammation_Reduction NFkB->Inflammation_Reduction

References

An In-depth Technical Guide to the Preliminary In-vitro Evaluation of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct preliminary in-vitro studies on Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate are not extensively available in the public domain. This guide is a predictive overview based on the well-documented biological activities of structurally similar 2-amino-4-aryl-3-thiophenecarboxylate derivatives. The experimental protocols and potential mechanisms of action are presented to guide future research on the title compound.

Introduction

The 2-aminothiophene scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The title compound, this compound, belongs to this versatile class of molecules. Its structure, featuring a biphenyl moiety, suggests potential for significant biological activity due to the role of such groups in enhancing binding to biological targets. This document outlines potential preliminary in-vitro studies based on the activities of analogous compounds.

Potential Biological Activities and In-vitro Data of Analogous Compounds

Based on the literature for related 2-aminothiophene derivatives, the primary areas for in-vitro investigation of this compound would be anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Substituted 2-aminothiophenes have demonstrated potent antiproliferative effects against various cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways or induction of apoptosis.

Table 1: In-vitro Anticancer Activity of Analogous Thiophene Derivatives

Compound/Derivative ClassCell Line(s)IC50 Value (µM)Reference(s)
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylateHeLa, L1210, CEM1.1 - 4.7[2]
Thiophene Carboxamide Derivatives (CA-4 Biomimetics)Hep3B5.46 - 12.58[3]
Amino-thiophene derivative 15bA2780, A2780CP12, 10[4]
Ortho-amino thiophene carboxamide 5HepG-2(2.3-fold higher cytotoxicity than Sorafenib)[5]
Ortho-amino thiophene carboxamide 21HepG-2(1.7-fold higher cytotoxicity than Sorafenib)[5]
Anti-inflammatory Activity

Several 2-aminothiophene analogs have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or modulation of inflammatory pathways.[6][7][8]

Table 2: In-vitro Anti-inflammatory Activity of Analogous Thiophene Derivatives

Compound/Derivative ClassAssay/TargetIC50 Value (µM)Reference(s)
2-Aminothiophene analog 1(Assay not specified)121.47[6][7]
2-Aminothiophene analog 2(Assay not specified)412[7]
2-Aminothiophene analog 5(Assay not specified)422[6][7]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-2 Inhibition0.31–1.40[9]
Antimicrobial Activity

The thiophene nucleus is a component of several antimicrobial agents. Derivatives of 2-aminothiophene have been screened for their activity against various bacterial and fungal strains.[10][11][12]

Table 3: In-vitro Antimicrobial Activity of Analogous Thiophene Derivatives

Compound/Derivative ClassMicroorganism(s)Activity Metric (e.g., MIC, % inhibition)Reference(s)
Amino thiophene-2-carboxamide 7bP. aeruginosa, S. aureus, B. subtilis86.9%, 83.3%, 82.6% inhibition[12]
Thiophene derivatives 7a, 7b, 8Various bacteriaExcellent activity[11]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivativesE. coli, P. vulgaris, B. subtilis, S. aureusScreened by MIC method[10]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments relevant to the potential activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a standard preliminary test for anticancer activity.[13][14][15][16]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimized density (e.g., 2,000-4,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate medium. Treat the cells in triplicate, including positive (e.g., doxorubicin), negative (vehicle, e.g., DMSO), and blank controls.[13]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]

  • Formazan Crystal Formation: Incubate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13][14]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Caspase Activity Assay by Flow Cytometry)

This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.[17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a predetermined time to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FLICA reagent for caspases 3/7). Incubate according to the manufacturer's instructions, typically for 1 hour at 37°C, protected from light.[19]

  • Washing: Wash the cells to remove the unbound fluorescent inhibitor.[19]

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of active caspase in the cells.[17]

  • Data Interpretation: Compare the fluorescence intensity of treated cells to control cells to determine the extent of caspase activation.

In-vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, which is often dysregulated in cancer.[20][21][22]

Protocol:

  • Reagent Preparation: Prepare a kinase buffer, and dilute the target kinase, substrate (e.g., a specific peptide), and ATP to their final concentrations. Prepare serial dilutions of the test inhibitor.[21]

  • Assay Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[21]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[21]

  • Detection: The method of detection depends on the assay format. For a fluorescence-based assay, a fluorescent signal proportional to the extent of substrate phosphorylation is measured using a plate reader.[20]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[23]

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, this compound could potentially exert its biological effects by modulating key signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Its dysregulation is a common feature in many cancers.[20][24] Some kinase inhibitors target components of this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Potential Inhibition by Thiophene Derivative Inhibitor->Raf Inhibitor->MEK Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Expression OFF Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibition BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF_on TCF/LEF TargetGenes_on Target Gene Expression ON (Proliferation) TCF_LEF_on->TargetGenes_on Inhibitor Potential Inhibition by Thiophene Derivative Inhibitor->BetaCatenin_on Experimental_Workflow Compound Test Compound: This compound PrimaryScreening Primary Screening: Cell Viability Assay (MTT) Compound->PrimaryScreening HitIdentification Hit Identification (IC50 determination) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening: - Apoptosis Assay (Caspase) - Cell Cycle Analysis HitIdentification->SecondaryScreening MechanismOfAction Mechanism of Action Studies: - Kinase Inhibition Assays - Western Blot for Pathway Proteins SecondaryScreening->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, a polysubstituted 2-aminothiophene derivative. The protocol is based on the well-established Gewald three-component reaction.[1][2][3]

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The 2-aminothiophene scaffold is a key structural motif in a variety of biologically active molecules. The synthesis protocol detailed below utilizes the Gewald reaction, a versatile one-pot method for the preparation of highly substituted 2-aminothiophenes from a ketone, an active methylene compound, and elemental sulfur in the presence of a basic catalyst.[1][2]

Reaction Scheme

The synthesis proceeds via the condensation of 4-acetylbiphenyl, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Acetylbiphenyl Product This compound R1->Product R2 Ethyl Cyanoacetate R2->Product R3 Sulfur (S₈) R3->Product Catalyst Morpholine Catalyst->Product catalyst Solvent Ethanol Solvent->Product solvent Temperature Reflux Temperature->Product heat

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Gewald Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiophene derivatives.[4][5]

Materials:

  • 4-Acetylbiphenyl

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbiphenyl (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Catalyst: To the stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining morpholine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can be performed.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

ParameterExpected ValueReference
Molecular Formula C₁₉H₁₇NO₂S-
Molecular Weight 323.41 g/mol -
Appearance Yellowish solid[4]
Melting Point Not available-
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.30-7.70 (m, 9H, Ar-H), 5.90 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃)[5]
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 166.0, 164.0, 141.0, 140.0, 137.0, 129.0, 128.0, 127.5, 127.0, 107.0, 103.0, 60.0, 14.5[5]
IR (KBr, cm⁻¹) Predicted ν: 3450-3300 (N-H), 3100-3000 (C-H, aromatic), 2980-2850 (C-H, aliphatic), 1670 (C=O, ester), 1600 (C=C, aromatic)[4]
Mass Spectrum (ESI-MS) Predicted m/z: 324.1 [M+H]⁺-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Mix Reactants: - 4-Acetylbiphenyl - Ethyl Cyanoacetate - Sulfur - Ethanol Catalyst Add Morpholine Reactants->Catalyst Reflux Heat to Reflux (4-6 hours) Catalyst->Reflux Evaporation Remove Solvent (Rotary Evaporator) Reflux->Evaporation Extraction Dissolve in DCM, Wash with Water Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Final_Product Final_Product Purification->Final_Product Final Product

Caption: Workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, a versatile heterocyclic building block in organic synthesis. The document outlines the primary synthetic methodology, detailed experimental protocols, and the utility of this compound and its analogs as precursors to biologically active molecules.

Introduction

This compound belongs to the class of 2-aminothiophene derivatives, which are significant intermediates in the synthesis of various heterocyclic systems.[1] These compounds serve as valuable scaffolds in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antidiabetic properties.[1] The presence of the biphenyl moiety offers opportunities for further functionalization and modulation of biological activity. The primary route for synthesizing this class of compounds is the Gewald reaction, a one-pot multicomponent reaction that provides a straightforward and efficient entry to polysubstituted 2-aminothiophenes.[1][2]

Applications in Organic Synthesis

The chemical structure of this compound, featuring an amino group, an ester, and a thiophene ring, allows for a variety of subsequent chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules.

  • Synthesis of Fused Heterocyclic Systems: The amino and ester functionalities are suitably positioned to undergo cyclization reactions with various reagents to form fused thiophene derivatives such as thienopyrimidines, which are known for their diverse pharmacological activities.

  • Precursor for Biologically Active Compounds: Derivatives of 2-aminothiophenes have shown significant potential in drug discovery. For instance, analogs have demonstrated notable antibacterial and antifungal activity, in some cases exceeding the efficacy of standard drugs like ciprofloxacin and itraconazole.[1]

  • Formation of Schiff Bases: The amino group can readily react with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic compounds and are also investigated for their own biological properties.[3]

  • Development of Functional Materials: Thiophene-containing compounds are utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and field-effect transistors due to their electronic properties.[4]

Experimental Protocols

The following protocols are generalized from the synthesis of structurally similar 4-aryl-2-aminothiophene-3-carboxylates. These can be adapted for the specific synthesis of the biphenyl derivative.

Protocol 1: One-Pot Synthesis via Gewald Reaction (Microwave-Assisted)

This protocol is adapted from the synthesis of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives.[1][2]

Materials:

  • 4-Acetylbiphenyl (or other appropriate biphenyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol

  • Toluene (optional)

  • Morpholine or Diethylamine (as a basic catalyst)[3]

  • Microwave reactor

  • Round bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., hot ethanol, hot water)

Procedure:

  • In a round bottom flask, dissolve an equimolar amount of powdered sulfur (e.g., 0.005 mol) in a minimal amount of toluene with stirring, optionally under gentle microwave heating until the sulfur dissolves.

  • To this solution, add 4-acetylbiphenyl (0.01 mol), ethyl cyanoacetate (0.01 mol), and ethanol (15 mL).

  • Add a catalytic amount of a suitable base, such as morpholine or diethylamine.[3]

  • Place the reaction mixture in a microwave reactor and heat to 120°C for a few minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., dichloromethane:methanol 8:2).[1]

  • Upon completion, cool the reaction mixture. The crude product may precipitate out.

  • Purify the product by quenching the reaction with ammonium chloride solution, followed by extraction with an organic solvent like diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from hot ethanol and water to obtain the purified this compound.[1]

Protocol 2: Synthesis of a Fused Heterocycle (Example)

This protocol describes a general approach for the cyclocondensation of a 2-aminothiophene derivative.[5]

Materials:

  • This compound

  • (Z)-2-benzylidenebenzo[b]thiophen-3(2H)-one (as an example reactant for cyclocondensation)

  • Ethanol

  • Piperidine (as a basic catalyst)

  • Reflux apparatus

Procedure:

  • In a 100 mL flask equipped with a condenser, dissolve this compound (4 mmol) and (Z)-2-benzylidenebenzo[b]thiophen-3(2H)-one (5 mmol) in 30 mL of ethanol.[5]

  • Add piperidine (1 mL) to the mixture.

  • Reflux the reaction mixture for approximately 6 hours.[5]

  • Monitor the reaction by TLC to confirm the formation of the product.

  • After completion, evaporate the organic solvent under reduced pressure.

  • Recrystallize the resulting residue from ethanol to yield the purified cyclized product.[5]

Data Presentation

The following table summarizes the types of derivatives that can be synthesized from 2-aminothiophene-3-carboxylate precursors and their observed biological activities, providing a basis for the potential of the biphenyl analog.

Derivative ClassR-Group on Phenyl RingBiological ActivityReference
Thiophene Carboxylate2-bromoAntibacterial, Antifungal, Anti-inflammatory, Antidiabetic[1]
Thiophene Carboxylate4-nitroAntibacterial, Antifungal, Anti-inflammatory, Antidiabetic[1]
Thiophene Carboxylate2,4-dichloroAntibacterial, Antifungal, Anti-inflammatory, Antidiabetic[1]
Thiophene Carboxylate2-aminoAntibacterial, Antifungal, Anti-inflammatory, Antidiabetic[1]
ThienobenzopyranPhenylNot specified[5]
Dihydropyrimidine3'-(ethoxycarbonyl)biphenylAntibacterial, Antifungal[6]
Thiophene Carboxamide4-methoxyphenyl (Schiff base)Antibacterial, Antifungal[7]

Visualizations

Gewald_Synthesis_Workflow Reactants 4-Acetylbiphenyl Ethyl Cyanoacetate Sulfur Reaction Microwave Synthesis (Gewald Reaction) Reactants->Reaction Catalyst Base (e.g., Morpholine) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl -3-thiophenecarboxylate Purification->Product Purified Product Derivatization_Pathways Core Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl -3-thiophenecarboxylate Fused Fused Heterocycles (e.g., Thienopyrimidines) Core->Fused Cyclization Schiff Schiff Bases Core->Schiff Condensation with Aldehydes Amides Amides Core->Amides Amidation Bioactive Biologically Active Compounds Fused->Bioactive Schiff->Bioactive Amides->Bioactive

References

Application Notes and Protocols: Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a polysubstituted thiophene derivative. The 2-aminothiophene scaffold is a well-established "privileged" structure in medicinal chemistry, known to be a versatile precursor for the synthesis of various biologically active compounds. Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of the biphenyl moiety in this specific derivative suggests potential for enhanced biological activity, possibly through increased interaction with hydrophobic pockets in biological targets.

While specific biological data for this compound is not extensively available in publicly accessible literature, its structural similarity to other biologically active 2-amino-4-aryl-thiophene-3-carboxylates allows for the extrapolation of potential applications and the formulation of relevant experimental protocols. These notes provide an overview of the potential medicinal chemistry applications of the title compound and detailed protocols for its synthesis and potential biological evaluation based on data from closely related analogs.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar 2-aminothiophene derivatives, this compound is a promising candidate for investigation in several therapeutic areas:

  • Anticancer Agents: Numerous 2-aminothiophene derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases or tubulin polymerization. The biphenyl group may enhance binding to target proteins.

  • Antimicrobial Agents: The thiophene nucleus is a core component of many compounds with antibacterial and antifungal properties.[2] Derivatives of ethyl 2-aminothiophene-3-carboxylate have shown significant activity against a range of microbial pathogens.[3]

  • Enzyme Inhibitors: The structural features of this compound make it a candidate for targeting various enzymes. For example, related compounds have been investigated as inhibitors of cytochrome P450 enzymes and other metabolic targets.[4]

  • Anti-inflammatory Agents: Thiophene derivatives have been explored for their anti-inflammatory potential.[3] The biphenyl moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential synergistic effect.

Data Presentation

The following table summarizes the biological activities of various structurally related 2-amino-4-aryl-thiophene-3-carboxylate derivatives to provide a comparative context for the potential of this compound.

Compound4-SubstituentBiological ActivityQuantitative Data (IC50/MIC)Reference
Analog 1 PhenylAntibacterial, Antifungal, Anti-inflammatory, AntidiabeticNot specified in abstract[3]
Analog 2 2-ThienylAnticancer (HeLa, L1210, CEM cell lines)IC50: 1.1 - 4.7 µM[4]
Analog 3 3-(Methoxycarbonyl)phenylAntimicrobial, AnticancerNot specified in abstract[5]
Analog 4 4-NitrophenylAntifungal (C. albicans)IC50: 156.15 µg/mL[3]

Experimental Protocols

Protocol 1: Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophene-3-carboxylates is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Materials:

  • 4-Acetylbiphenyl

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base, e.g., triethylamine, diethylamine)

  • Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-acetylbiphenyl (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • While stirring, slowly add morpholine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • A solid precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate.

  • Collect the crude product by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Diagram 1: Gewald Reaction Workflow

Gewald_Reaction Start Start Materials: 4-Acetylbiphenyl Ethyl Cyanoacetate Sulfur Reaction One-Pot Reaction (Ethanol, Morpholine, Reflux) Start->Reaction Workup Reaction Workup (Quenching with water, Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl -3-thiophenecarboxylate Purification->Product Anticancer_Pathway Compound Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl -3-thiophenecarboxylate Kinase Protein Kinase (e.g., VEGFR, EGFR) Compound->Kinase Inhibition Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition of

References

Application Notes and Protocols: Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a well-established "privileged" structure, forming the core of numerous biologically active compounds.[1][2] The incorporation of a biphenyl moiety at the 4-position introduces a lipophilic domain that can enhance binding to biological targets through π-π stacking and hydrophobic interactions, potentially leading to improved potency and selectivity of derived compounds. This document provides detailed protocols for the synthesis of the title compound and its subsequent elaboration into valuable heterocyclic systems, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-b]thiophenes, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[3][4]

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via the Gewald three-component reaction.[5][6] This one-pot synthesis involves the condensation of a ketone (4-acetylbiphenyl), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

Materials:

  • 4-Acetylbiphenyl

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Diethylamine (catalyst)

  • Ethanol (solvent)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-acetylbiphenyl (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine or diethylamine (0.1 equivalents).

  • Stir the reaction mixture at 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Expected Yield: 75-85%

Characterization: The product should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Application as a Building Block for Heterocycles

The enamine and ester functionalities of this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are bioisosteres of purines and exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.[3][7] They can be synthesized from the title compound by reaction with various one-carbon synthons.

Materials:

  • This compound

  • Formamide

  • Dowtherm A (optional, for high-temperature reactions)

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at reflux (180-210 °C) for 2-5 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Wash the solid with water and then ethanol to remove excess formamide.

  • Recrystallize the crude product from a suitable solvent like DMF or acetic acid to yield the desired 4-oxo-thieno[2,3-d]pyrimidine derivative.

Diagram: Synthesis of Thieno[2,3-d]pyrimidines

start Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate product1 4-Oxo-thieno[2,3-d]pyrimidine start->product1 Reflux product2 4-Thioxo-3-aryl-thieno[2,3-d]pyrimidine start->product2 Pyridine, Reflux product3 4-Hydrazinyl-thieno[2,3-d]pyrimidine (after reaction with hydrazine) start->product3 1. Dioxane, Reflux 2. Hydrazine hydrate reagent1 Formamide reagent2 Aryl isothiocyanate reagent3 Chloroacetyl chloride

Caption: Synthetic routes to thieno[2,3-d]pyrimidine derivatives.

Synthesis of Pyrazolo[3,4-b]thiophenes

Pyrazolo[3,4-b]thiophenes are another class of heterocyclic compounds with potential biological activities, including anticancer properties.[8] These can be prepared from the title compound through a multi-step sequence involving hydrazide formation followed by cyclization.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid

Procedure:

Step 1: Synthesis of the corresponding hydrazide

  • Reflux a mixture of this compound (1 equivalent) and an excess of hydrazine hydrate (10 equivalents) in ethanol for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The product, 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarbohydrazide, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to Pyrazolo[3,4-b]thiophen-3-one

  • Reflux the hydrazide from Step 1 in glacial acetic acid for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize from a suitable solvent to obtain the pure pyrazolo[3,4-b]thiophen-3-one derivative.

Diagram: Synthesis of Pyrazolo[3,4-b]thiophenes

start Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate intermediate 2-Amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarbohydrazide start->intermediate Hydrazine hydrate, Ethanol, Reflux product Pyrazolo[3,4-b]thiophen-3-one derivative intermediate->product Acetic acid, Reflux

Caption: Synthetic pathway to pyrazolo[3,4-b]thiophen-3-ones.

Quantitative Data Summary

The following tables summarize typical reaction yields for the synthesis of related 2-aminothiophenes and the biological activities of derived heterocycles. While specific data for the biphenyl-substituted title compound and its direct derivatives are not extensively reported, these tables provide a valuable reference for expected outcomes.

Table 1: Synthesis of Substituted Ethyl 2-amino-4-phenylthiophene-3-carboxylates via Gewald Reaction

4-Phenyl SubstituentCatalystReaction Time (Microwave)Yield (%)Reference
2-BromoToluene21 min~80%[8]
4-NitroToluene46 min~75%[8]
2,4-DichloroToluene60 min~85%[8]
3-AminoToluene20 min~78%[8]

Table 2: Biological Activity of Heterocycles Derived from 2-Aminothiophenes

Heterocycle ClassDerivativeBiological ActivityIC₅₀ / InhibitionCell Line / OrganismReference
Thieno[2,3-d]pyrimidine2-(3-Hydroxyphenyl)-4-morpholino derivativePI3Kβ Inhibition72%-[3]
Thieno[2,3-d]pyrimidine2-(3-Hydroxyphenyl)-4-morpholino derivativePI3Kγ Inhibition84%-[3]
Pyrazolo[3,4-d]thieno[3,2-b]pyridineChlorophenyl substitutedAnticancer-HepG2[8]
Pyrazole3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazoleAnticancer (GI₅₀)0.67 µMNCI-H460[4]
PyrazoleIndole-linked derivativeCDK2 Inhibition0.074 µM-[3]

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. The presence of the biphenyl moiety is anticipated to favorably influence the pharmacokinetic and pharmacodynamic properties of the resulting heterocycles, making this a promising area for further investigation.

References

Application Notes and Protocols for the Biological Screening of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a novel heterocyclic compound belonging to the 2-aminothiophene class. Derivatives of 2-aminothiophene are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Structurally similar compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate, have demonstrated promising antimicrobial and anticancer activities.[2][4] Recent studies on 2-aminothiophene derivatives have also highlighted their potential as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[5]

These application notes provide a comprehensive suite of protocols for the initial biological screening of this compound to evaluate its potential as a therapeutic agent. The proposed screening cascade includes assays for cytotoxicity against cancer cell lines, antimicrobial activity, anti-inflammatory potential via cyclooxygenase (COX) inhibition, and antioxidant capacity.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₂₅H₂₁NO₂S

  • Structure:

  • Solubility: For in vitro assays, the compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comprehensive biological screening of the target compound.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Screening Assays cluster_analysis Data Analysis compound_prep Dissolve Compound in DMSO (10 mM Stock) serial_dilution Prepare Serial Dilutions compound_prep->serial_dilution cytotoxicity Cytotoxicity Assay (SRB Assay) serial_dilution->cytotoxicity antimicrobial Antimicrobial Assay (MIC) serial_dilution->antimicrobial anti_inflammatory Anti-inflammatory Assay (COX Inhibition) serial_dilution->anti_inflammatory antioxidant Antioxidant Assay (DPPH) serial_dilution->antioxidant ic50 Calculate IC50 (Cytotoxicity, COX) cytotoxicity->ic50 mic_val Determine MIC (Antimicrobial) antimicrobial->mic_val anti_inflammatory->ic50 scavenging Calculate % Scavenging (Antioxidant) antioxidant->scavenging report Summarize Data in Tables ic50->report mic_val->report scavenging->report

Caption: Experimental workflow for biological screening.

Experimental Protocols

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay assesses the cytotoxic effect of the compound on a panel of human cancer cell lines by measuring cell density based on the total cellular protein content.[1][3][5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compound stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (10 mM in DMSO)

  • Standard antibiotics (e.g., Ampicillin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[10][11][12][13][14]

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid (substrate)

  • Selective COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Protocol:

  • Enzyme Preparation: Prepare the enzyme solutions in cold assay buffer.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound by measuring its ability to reduce the stable DPPH radical.[2][15][16][17]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound stock solution (10 mM in DMSO), with further dilutions in methanol

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value.

Data Presentation

The quantitative data from the screening assays should be summarized in the following tables for clear comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Cell Line This compound Doxorubicin (Positive Control)
MCF-7 Hypothetical Value Hypothetical Value
HCT-116 Hypothetical Value Hypothetical Value

| A549 | Hypothetical Value | Hypothetical Value |

Table 2: Antimicrobial Activity (MIC in µg/mL)

Microorganism This compound Standard Drug (Ampicillin/Fluconazole)
S. aureus (Gram +) Hypothetical Value Hypothetical Value
E. coli (Gram -) Hypothetical Value Hypothetical Value

| C. albicans (Fungus)| Hypothetical Value | Hypothetical Value |

Table 3: Anti-inflammatory and Antioxidant Activity (IC₅₀ in µM)

Assay This compound Positive Control (Celecoxib/Ascorbic Acid)
COX-1 Inhibition Hypothetical Value Hypothetical Value
COX-2 Inhibition Hypothetical Value Hypothetical Value

| DPPH Scavenging | Hypothetical Value | Hypothetical Value |

Potential Signaling Pathways

Based on the known activities of related compounds, this compound could potentially exert its anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and apoptosis.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[18][19][20] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) nucleus->genes Transcription compound Test Compound compound->ikk Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Apoptosis Signaling Pathway in Cancer

Induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs.[21][22][23][24][25] The intrinsic (mitochondrial) pathway is a common target.

apoptosis_pathway compound Test Compound stress Cellular Stress compound->stress bcl2_family Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family Modulation mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Executioner Caspases (Caspase-3) apoptosome->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

References

Application Notes and Protocols for Cell-Based Assays Using Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a member of the 2-aminothiophene class of heterocyclic compounds. Derivatives of 2-aminothiophene are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These compounds serve as important scaffolds in medicinal chemistry for the development of novel therapeutic agents.[1][3] The biphenyl moiety suggests potential for interactions with biological systems where aromatic interactions are crucial.

These application notes provide a detailed protocol for a cell-based assay to evaluate the cytotoxic and anti-proliferative effects of this compound on a selected cancer cell line. The described MTT assay is a widely used colorimetric method to assess cell viability.[4]

Data Presentation

Table 1: Compound Information

Compound NameThis compound
Synonyms (Not available in provided search results)
Molecular Formula C20H17NO2S
Molecular Weight 335.42 g/mol
CAS Number (Not available in provided search results)
Purity >95%
Solvent DMSO

Table 2: Cell Line Information

Cell LineHeLa (Human Cervical Cancer)
Morphology Epithelial-like
Culture Medium DMEM
Supplements 10% FBS, 1% Penicillin-Streptomycin
Growth Conditions 37°C, 5% CO2, humidified atmosphere

Table 3: Example IC50 Values for a Hypothetical 2-Aminothiophene Derivative

Cell LineCompoundIC50 (µM) after 48h
HeLaHypothetical Derivative 15.2
A549Hypothetical Derivative 18.7
MCF-7Hypothetical Derivative 112.1

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • This compound

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Cell culture flasks (T-25 or T-75)

  • Hemocytometer or automated cell counter

  • Microplate reader

Procedure:

  • Cell Culture:

    • Maintain HeLa cells in T-75 flasks with complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Serial Dilutions) compound_treatment 4. Compound Treatment (24h, 48h, 72h) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay 5. MTT Assay (Metabolic Activity) compound_treatment->mtt_assay data_acquisition 6. Data Acquisition (Absorbance at 570 nm) mtt_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: Experimental workflow for assessing compound cytotoxicity using the MTT assay.

signaling_pathway cluster_pathway Conceptual Signaling Pathway Inhibition Compound Test Compound Receptor Cell Surface Receptor Compound->Receptor Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Survival Genes) Transcription_Factor->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Cell_Survival->Apoptosis Inhibits

Caption: Conceptual diagram of a compound inhibiting a cell survival signaling pathway.

References

Application Notes and Protocols: Preparation of Stock Solutions of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation of stock solutions of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate. This compound belongs to the thiophenecarboxylate class of molecules, which are of significant interest in pharmaceutical research. Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible results in downstream applications such as high-throughput screening, cell-based assays, and in vivo studies. This protocol outlines the necessary materials, safety precautions, and step-by-step procedures for dissolving and storing the compound.

Physicochemical Properties and Solubility

While specific experimental solubility data for this compound is not widely available, data from a closely related analog, ethyl-2-amino-4-phenyl-thiophene-3-carboxylate, can be used as a guideline. The biphenyl group in the target compound may slightly decrease solubility compared to the phenyl analog.

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO)~20 mg/mL
Dimethyl Formamide (DMF)~20 mg/mL
Ethanol~20 mg/mL
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL
Aqueous BuffersSparingly soluble

Safety Precautions

Before handling the compound, it is essential to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.[1][2] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Hazard Statements for Structurally Similar Compounds:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[3]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The molecular weight of this compound (C₂₅H₂₁NO₂S) is 400.51 g/mol .

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate Compound: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh Compound: In a chemical fume hood, carefully weigh out the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.005 mg of the compound.

    • Calculation:

      • Desired Volume (V) = 1 mL = 0.001 L

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Molecular Weight (MW) = 400.51 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 400.51 g/mol = 0.0040051 g = 4.005 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Mix Thoroughly: Cap the vial securely and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions

For many biological assays, it is necessary to dilute the organic stock solution into an aqueous buffer. Due to the low aqueous solubility of this compound, a serial dilution approach is recommended.

Procedure for Preparing a 10 µM Working Solution in PBS:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by, for example, diluting the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution: Add the appropriate volume of the DMSO stock (or intermediate dilution) to the aqueous buffer (e.g., PBS, pH 7.2). To minimize precipitation, add the stock solution to the buffer while vortexing the buffer. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of PBS.

    • Note: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • Use Immediately: Aqueous working solutions of similar compounds are not stable for long periods.[4] It is recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Do not store aqueous solutions.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of stock and working solutions of this compound.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation (in Fume Hood) cluster_working Working Solution Preparation cluster_storage Storage start Start weigh Weigh Solid Compound (e.g., 4.005 mg) start->weigh Equilibrate to RT add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock thaw Thaw Stock Aliquot stock->thaw aliquot Aliquot into Single-Use Volumes stock->aliquot dilute Dilute in Aqueous Buffer (e.g., 1 µL stock in 999 µL PBS) thaw->dilute working Final Working Solution (e.g., 10 µM) dilute->working Use Immediately store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing stock and working solutions.

References

Application Note: Quantitative Analysis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a substituted 2-aminothiophene derivative. Compounds of this class are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity and selectivity, particularly in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of the compound in bulk drug substances and simple formulations. Thiophene derivatives are known to exhibit UV absorbance, making this a viable method.[1][2]

Experimental Protocol:

a. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Start with 60% A, increase to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm, based on the characteristic absorbance of thiophene derivatives.[1]

  • Injection Volume: 10 µL.

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex matrices such as plasma or tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity.[3][4] The method involves derivatization to enhance ionization and fragmentation for targeted analysis.[4]

Experimental Protocol:

a. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard solution. For the parent compound with a molecular weight of 323.41, the protonated molecule [M+H]+ would be m/z 323.4.[5]

  • Internal Standard: A structurally similar compound, such as an isotopically labeled version of the analyte, should be used for accurate quantification.

d. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are hypothetical and based on typical performance for similar assays.[6][7]

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

Experimental Workflow for Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Sample Collection (e.g., Plasma, Bulk Drug) protein_precip Protein Precipitation (for biological samples) start->protein_precip Biological Matrix filtration Filtration (for bulk samples) start->filtration Bulk/Formulation extraction Solid Phase or Liquid-Liquid Extraction protein_precip->extraction evaporation Evaporation & Reconstitution extraction->evaporation analysis HPLC-UV or LC-MS/MS Analysis evaporation->analysis filtration->analysis data_proc Data Processing & Quantification analysis->data_proc report Final Report data_proc->report

Caption: General workflow for the preparation and quantitative analysis of samples.

Logical Relationship of Analytical Method Selection

method_selection start Need for Quantification matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity sensitivity_req Define Sensitivity Requirement matrix_complexity->sensitivity_req Simple Matrix (Bulk Drug, Formulation) lcms LC-MS/MS Method matrix_complexity->lcms Complex Matrix (Plasma, Tissue) hplc HPLC-UV Method sensitivity_req->hplc Moderate Sensitivity (µg/mL range) sensitivity_req->lcms High Sensitivity (ng/mL range)

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, particularly the sample matrix and the required sensitivity. The provided protocols serve as a starting point for method development and validation in a research or quality control setting.

References

Application Notes & Protocols: Ethyl 2-amino-4-aryl-3-thiophenecarboxylate Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-amino-3-thiophenecarboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides an overview of the application of ethyl 2-amino-4-aryl-3-thiophenecarboxylate derivatives in kinase inhibitor discovery, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways. While specific data for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is not extensively available in the public domain, this report focuses on structurally related analogs to highlight the potential of this chemical class.

Rationale for Thiophenecarboxylates as Kinase Inhibitors

The thiophene ring is a bioisostere of the phenyl ring and offers unique electronic and steric properties that can be exploited in drug design. The 2-amino and 3-carboxylate groups on the thiophene core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I kinase inhibitors. The substituent at the 4-position, typically an aryl or heteroaryl group, can be modified to achieve potency and selectivity by exploring interactions with other regions of the ATP-binding site.

Quantitative Data: Kinase Inhibitory Activity of Thiophene Derivatives

The following tables summarize the in vitro and cell-based activities of various ethyl 2-amino-4-aryl-3-thiophenecarboxylate derivatives and related analogs against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Thiophene Derivatives

Compound ClassTarget KinaseLead Compound ExampleIC50 (nM)Reference
Trisubstituted thiophene-3-carboxamide selenidesEGFRCompound 16e 94.44 ± 2.22[1][2]
Benzothiophene carboxylatesBDKBT23190[3]
Thiophene-3-carboxamidesJNK1Compound 26 1400[4]
2-Amino-3-carboxy-4-phenylthiophenesaPKCζCompound 32 Low nanomolar range[5]

Table 2: Anti-proliferative Activity of Thiophene Derivatives in Cancer Cell Lines

Compound ClassCell LineLead Compound ExampleIC50 (µM)Reference
Trisubstituted thiophene-3-carboxamide selenidesHCT116 (Colon Cancer)Compound 16e 3.20 ± 0.12[1][2]
Thieno[2,3-d]pyrimidinesHepG-2 (Liver Cancer)Compound 8 3.3 ± 0.90[6]
Thieno[2,3-d]pyrimidinesMCF-7 (Breast Cancer)Compound 8 4.132 ± 0.5[6]
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylateHeLa (Cervical Cancer)Title Compound1.1 - 4.7[7]
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylateL1210 (Murine Leukemia)Title Compound1.1 - 4.7[7]
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylateCEM (Human T-lymphoblastoid Leukemia)Title Compound1.1 - 4.7[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of thiophene-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)

This protocol is adapted from studies on EGFR inhibitors and can be generalized for other kinases with appropriate modifications to the substrate and enzyme concentrations.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Ethyl 2-amino-4-aryl-3-thiophenecarboxylate derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compound to the wells of the microplate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Add 2.5 µL of a solution containing the kinase and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell Proliferation Assay (Example: MTT Assay)

This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Human cancer cell line (e.g., HCT116, HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway and a typical workflow for kinase inhibitor discovery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiophene Inhibitor Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Inhibitor_Discovery_Workflow start Compound Library (Thiophene Derivatives) ht_screening High-Throughput In Vitro Kinase Assay start->ht_screening hit_id Hit Identification (Potent Compounds) ht_screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response cell_assays Cell-Based Assays (Proliferation, Apoptosis) dose_response->cell_assays sar Structure-Activity Relationship (SAR) Studies cell_assays->sar sar->ht_screening Iterative Design lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo candidate Clinical Candidate in_vivo->candidate

Caption: Workflow for kinase inhibitor discovery.

Conclusion

Ethyl 2-amino-4-aryl-3-thiophenecarboxylate derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The data and protocols presented herein provide a framework for the rational design, synthesis, and evaluation of these compounds. Further exploration of the structure-activity relationships, particularly concerning the substitution at the 4-position of the thiophene ring, is warranted to identify candidates with improved potency, selectivity, and drug-like properties for therapeutic development.

References

Application Notes & Protocols for the In-Vivo Formulation of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate for in-vivo preclinical studies. Due to its chemical structure, the compound is presumed to be poorly water-soluble, presenting significant challenges for achieving adequate bioavailability. This document outlines strategies to enhance solubility and deliver the compound effectively through various administration routes.

Physicochemical Properties and Biopharmaceutical Classification

While experimental data for this compound is limited, its structure, containing a biphenyl group and a thiophene core, strongly suggests high lipophilicity and low aqueous solubility.[1] Based on these characteristics, the compound can be preliminarily classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent.[2][3][4]

  • BCS Class II: Low Solubility, High Permeability. The primary obstacle to bioavailability is the dissolution rate of the compound in the gastrointestinal fluids.[2][3]

  • BCS Class IV: Low Solubility, Low Permeability. These compounds face the dual challenges of poor dissolution and poor absorption across biological membranes.[2][3]

The formulation strategies presented below are designed to address the poor solubility characteristic of this compound.

Table 1: Predicted Physicochemical Properties of this compound and Analogs

PropertyValue/PredictionImplication for Formulation
Molecular Weight~323.41 g/mol Within the range for typical small molecule drugs.
Predicted logP> 4High lipophilicity, indicating poor aqueous solubility.
BCS ClassificationLikely Class II or IVRequires enabling formulation technologies to improve bioavailability.[2][3]

Formulation Strategies for Preclinical In-Vivo Studies

The selection of an appropriate formulation is critical for obtaining reliable and reproducible data in preclinical studies.[5][6] The choice of excipients and vehicle system will depend on the route of administration, the required dose, and the animal model.

For oral delivery, the goal is to enhance the dissolution and absorption of the compound from the gastrointestinal tract.

Table 2: Common Excipients for Oral Formulation of Poorly Soluble Compounds

Excipient TypeExamplesConcentration Range (% w/v)Purpose
Co-solvents PEG 400, Propylene Glycol, Ethanol10 - 60%To increase the solubility of the drug in the vehicle.[2]
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 151 - 10%To improve wettability and micellar solubilization.[2]
Lipids/Oils Sesame Oil, Corn Oil, Miglyol® 812Up to 100%For lipid-based formulations like solutions, emulsions, or SEDDS.[7][8][9]
Suspending Agents Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)0.5 - 2%To create uniform suspensions for oral gavage.
Cyclodextrins β-cyclodextrin, HP-β-CD, SBE-β-CD5 - 40%To form inclusion complexes and increase aqueous solubility.[2]

Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL)

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity Carboxymethylcellulose (CMC) in deionized water.

  • Wetting Agent (Optional): Add a small amount of a surfactant like Tween® 80 (e.g., 0.1% v/v) to the vehicle to improve the wetting of the compound.

  • Compound Addition: Weigh the required amount of this compound and triturate it to a fine powder.

  • Suspension Formation: Gradually add the powdered compound to the vehicle while continuously stirring or vortexing to form a homogenous suspension.

  • Homogenization: Use a homogenizer or sonicator to reduce the particle size and ensure uniformity of the suspension.

  • Final Concentration Adjustment: Adjust the final volume with the vehicle to achieve the target concentration of 10 mg/mL.

  • Storage: Store the suspension at 2-8°C and protect from light. Resuspend thoroughly before each administration.

For intravenous (IV) administration, the compound must be in a solubilized form to prevent embolism.[5][10]

Table 3: Common Excipients for Intravenous Formulation of Poorly Soluble Compounds

Excipient TypeExamplesConcentration Range (% v/v)Purpose
Co-solvents PEG 400, Propylene Glycol, Ethanol, DMSO10 - 50%To dissolve the compound. Must be used with caution due to potential toxicity.[10]
Surfactants Polysorbate 80, Solutol® HS 151 - 10%To create micellar solutions.
Cyclodextrins Sulfobutylether-β-cyclodextrin (SBE-β-CD)10 - 40%To form soluble inclusion complexes. Generally well-tolerated.

Experimental Protocol: Preparation of an Intravenous Solution (1 mg/mL)

  • Solubilization: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol).

  • Vehicle Preparation: Prepare a solution of 20% (w/v) SBE-β-CD in sterile saline or 5% dextrose in water (D5W).

  • Mixing: Slowly add the drug solution from step 1 to the cyclodextrin solution while vortexing.

  • Final Volume Adjustment: Adjust the final volume with the cyclodextrin solution to achieve the target concentration of 1 mg/mL.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation.

Intraperitoneal (IP) injections are a common route for preclinical studies in rodents.[11][12] The formulation requirements are less stringent than for IV administration, and suspensions can sometimes be used.

Table 4: Common Vehicles for Intraperitoneal Injections

Vehicle TypeExamplesNotes
Aqueous Suspension 0.5% CMC with 0.1% Tween® 80Suitable for compounds that are stable in an aqueous environment.
Co-solvent System 10% DMSO, 40% PEG 400, 50% SalineThe concentration of organic solvents should be minimized to reduce peritoneal irritation.
Oil-based Solution Corn oil, Sesame oilCan provide a depot effect for sustained release.[13]

Experimental Protocol: Preparation of an Intraperitoneal Suspension (5 mg/mL)

  • Vehicle Preparation: Prepare a sterile vehicle consisting of saline with 0.5% (w/v) CMC and 0.2% (v/v) Tween® 80.

  • Compound Addition: Aseptically weigh the required amount of the compound.

  • Suspension Formation: Gradually add the compound to the vehicle in a sterile container and mix thoroughly.

  • Homogenization: Use a sterile homogenizer or sonicator to ensure a uniform particle size distribution.

  • Final Concentration: Adjust to the final volume with the sterile vehicle.

  • Storage and Handling: Store at 2-8°C. Shake well before each use to ensure homogeneity.

Visualization of Workflows and Pathways

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Formulation Preparation & Analysis cluster_3 In-Vivo Study A Physicochemical Characterization (Solubility, LogP) B BCS Classification (Predicted) A->B C Select Administration Route (Oral, IV, IP) B->C D Excipient Screening (Solubility Enhancement) C->D E Vehicle Selection D->E F Protocol Development E->F G Physical & Chemical Stability Assessment F->G H In-vitro Characterization (e.g., Dissolution) G->H I Animal Dosing H->I J Pharmacokinetic/ Pharmacodynamic Analysis I->J

Caption: Workflow for the development of in-vivo formulations.

Given that 2-aminothiophene derivatives have shown a wide range of biological activities, including anticancer effects, a plausible mechanism of action could involve the modulation of a receptor tyrosine kinase (RTK) signaling pathway.[14][15][16][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response Compound Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate RTK Receptor Tyrosine Kinase (RTK) Compound->RTK Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Response Decreased Proliferation & Survival Gene->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate synthesis. The primary synthetic route is the Gewald three-component reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is the Gewald reaction. This is a one-pot, multi-component reaction involving the condensation of a ketone (4-acetylbiphenyl), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: What is the mechanism of the Gewald reaction?

A2: The reaction proceeds through three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the ketone (4-acetylbiphenyl) and the α-cyanoester (ethyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.[3]

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are:

  • 4-Acetylbiphenyl (the ketone component)

  • Ethyl cyanoacetate (the active methylene component)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, piperidine, triethylamine)

  • A suitable solvent (e.g., ethanol, methanol, DMF)

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired this compound.

This is a common issue that can arise from several factors throughout the reaction process. The following troubleshooting workflow can help identify and resolve the problem.

low_yield_troubleshooting start Low/No Yield check_starting_materials Verify Purity and Stoichiometry of Starting Materials start->check_starting_materials knoevenagel_issue Inefficient Knoevenagel Condensation start->knoevenagel_issue sulfur_issue Poor Sulfur Solubility or Reactivity start->sulfur_issue cyclization_issue Inefficient Cyclization start->cyclization_issue side_reactions Competing Side Reactions start->side_reactions solution_sm Use pure, dry reagents. Accurately measure stoichiometry. check_starting_materials->solution_sm Solution solution_knoevenagel Screen different bases (e.g., piperidine, morpholine). Consider a dehydrating agent or Dean-Stark trap to remove water. knoevenagel_issue->solution_knoevenagel Solution solution_sulfur Use a polar solvent (ethanol, DMF). Gently heat the reaction (40-60°C). sulfur_issue->solution_sulfur Solution solution_cyclization Optimize temperature and base concentration. cyclization_issue->solution_cyclization Solution solution_side_reactions Adjust reactant concentrations. Modify the rate of reagent addition. side_reactions->solution_side_reactions Solution

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: The choice of base is critical. For a sterically hindered ketone like 4-acetylbiphenyl, a stronger base may be required. Consider screening bases such as piperidine, morpholine, or triethylamine.[1] - Water Removal: This condensation step produces water, which can inhibit the reaction. The use of a Dean-Stark apparatus or the addition of a dehydrating agent can improve the yield.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally enhance the solubility and reactivity of sulfur.[1][4] - Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur. However, excessive heat can lead to the formation of side products.[1][3]
Steric Hindrance from Biphenyl Group - Modified Protocol: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, particularly for challenging substrates.[2]
Incorrect Stoichiometry - Reagent Purity: Ensure all starting materials, especially 4-acetylbiphenyl and ethyl cyanoacetate, are pure and dry. - Accurate Measurement: Precisely measure the molar equivalents of all reactants.
Formation of Impurities and Side Products

Issue: The final product is contaminated with significant impurities or side products.

impurity_troubleshooting start Product Contamination unreacted_sm Unreacted Starting Materials start->unreacted_sm knoevenagel_intermediate Knoevenagel-Cope Intermediate start->knoevenagel_intermediate dimerization Dimerization or Polymerization start->dimerization solution_unreacted Increase reaction time. Optimize temperature. Consider a more effective catalyst. unreacted_sm->solution_unreacted Mitigation solution_intermediate Ensure sufficient sulfur is present. Optimize reaction conditions for cyclization. knoevenagel_intermediate->solution_intermediate Mitigation solution_dimerization Adjust reactant concentrations. Modify the rate of reagent addition. Change the solvent. dimerization->solution_dimerization Mitigation

Caption: Troubleshooting guide for product contamination.

Common Impurities and Mitigation Strategies:

Impurity/Side Product Mitigation Strategy
Unreacted Starting Materials If the reaction has not gone to completion, unreacted 4-acetylbiphenyl and ethyl cyanoacetate will be present. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[1]
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Troubleshooting: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[1]
Dimerization or Polymerization Under certain conditions, the starting materials or intermediates can undergo self-condensation or polymerization.[5] Troubleshooting: Adjust the concentration of the reactants, modify the rate of addition of the reagents, or change the solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected impact of varying key reaction parameters on the yield of the Gewald reaction. The specific values may need to be optimized for the synthesis of this compound.

Table 1: Effect of Base on Yield

Base Typical Molar Ratio (to ketone) Expected Impact on Yield
Morpholine0.1 - 1.0Generally provides good to high yields.[6]
Piperidine0.1 - 1.0Often used and can lead to high yields.[1]
Triethylamine0.1 - 1.0A common choice, with variable effectiveness depending on the substrate.[1]
Piperidinium Borate0.1 - 0.2A catalytic amount has been shown to give excellent yields in shorter reaction times.[3]

Table 2: Effect of Solvent on Yield

Solvent Expected Impact on Yield
EthanolGood solvent for dissolving reactants and sulfur, often leading to good yields.[4]
MethanolSimilar to ethanol, a good choice for this reaction.[1]
DMFHigh polarity can enhance sulfur solubility and reactivity, potentially increasing yield.[1]
Ethanol/Water (9:1)Can provide excellent yields and facilitate a cleaner workup.[3]

Table 3: Effect of Temperature on Yield

Temperature Expected Impact on Yield
Room TemperatureMay result in a sluggish reaction and low yield, especially with a sterically hindered ketone.[3]
40 - 60 °CGenerally optimal for improving sulfur reactivity without promoting significant side reactions.[1]
> 70 °CMay lead to an increase in side product formation and a decrease in the overall yield of the desired product.[5]

Experimental Protocols

General One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific substrate.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylbiphenyl (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[1]

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[1]

  • Add the base (e.g., morpholine or piperidine, 10-20 mol%).[1]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Purification Protocol

Issue: Difficulty in isolating the pure product from the crude reaction mixture.

Purification Strategies:

Method Description and Application
Recrystallization This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
Column Chromatography For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system.
Washing Washing the crude product with water can help remove inorganic salts and some polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.

References

Technical Support Center: Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective purification methods for this compound are recrystallization and column chromatography. Recrystallization from solvents like ethanol or ethanol-water mixtures is frequently reported for similar 2-aminothiophene derivatives.[1][2][3] For more challenging separations of impurities, silica gel column chromatography with a hexane-ethyl acetate solvent system is often employed.[2]

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities in the synthesis of this compound, which is typically prepared via the Gewald reaction, can arise from several sources:

  • Unreacted Starting Materials: Residual 4-acetylbiphenyl, ethyl cyanoacetate, and elemental sulfur may be present in the crude product.

  • Intermediates: The initial product of the Knoevenagel condensation between 4-acetylbiphenyl and ethyl cyanoacetate may not fully react to form the thiophene ring.[4][5]

  • Side Products: Dimerization of the Knoevenagel intermediate can occur, leading to byproducts.[6] Polysulfide intermediates may also form and persist if the reaction does not go to completion.[4]

  • Impurities in Starting Materials: Impurities present in the initial 4-acetylbiphenyl can lead to the formation of related thiophene derivatives that are difficult to separate.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the compound. Here are some troubleshooting steps:

  • Solvent Selection: Experiment with different solvent systems. While ethanol is a good starting point, consider mixtures with other solvents like methanol, ethyl acetate, or a small amount of water to modulate solubility.

  • Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Rapid cooling can lead to the formation of oils or very small crystals.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

  • Reduce Solvent Volume: If no crystals form upon cooling, slowly evaporate the solvent until the solution becomes slightly turbid, then allow it to cool again.

Troubleshooting Guides

Crystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. Alternatively, reheat the solution and add more solvent to decrease the concentration before cooling slowly.
No Crystals Form The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by slowly evaporating the solvent. Try seeding the solution with a pure crystal. Use the scratching technique to induce nucleation.
Poor Crystal Quality Crystals are too small, needle-like, or form aggregates, trapping impurities.Redissolve the crystals in a minimal amount of hot solvent and allow for slower cooling. Consider using a different solvent system.
Colored Crystals Presence of colored impurities.Perform a preliminary purification by passing a solution of the crude product through a short plug of silica gel to remove highly polar, colored impurities before crystallization.
Column Chromatography Troubleshooting

The polar nature of the amino and ester groups in this compound can sometimes lead to challenges during silica gel chromatography.

ProblemPossible CauseSuggested Solution
Tailing of the Product Peak Strong interaction between the polar functional groups of the compound and the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Poor Separation from Polar Impurities The polarity of the eluent is too high, causing all compounds to move too quickly.Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increase the polarity (gradient elution).
Compound Stuck on the Column The eluent is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the eluent. A mixture of dichloromethane and methanol can be effective for eluting highly polar compounds.
Inconsistent Elution Profile The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Column Preparation: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexane. The amount of silica gel should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a solid-loading by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. For example, you can use a stepwise gradient: 95:5, 90:10, 80:20 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR) pure_product->analysis troubleshooting_logic start Purification Challenge crystallization_issue Crystallization Fails start->crystallization_issue chromatography_issue Poor Chromatographic Separation start->chromatography_issue oiling_out Oiling Out? crystallization_issue->oiling_out tailing Peak Tailing? chromatography_issue->tailing no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Adjust Solvent System oiling_out->change_solvent Yes slow_cool Slower Cooling / Seeding no_crystals->slow_cool Yes poor_separation Poor Resolution? tailing->poor_separation No add_base Add Base to Eluent (e.g., TEA) tailing->add_base Yes optimize_gradient Optimize Solvent Gradient poor_separation->optimize_gradient Yes

References

Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a substituted 2-aminothiophene derivative. The core structure of 2-aminothiophene is a versatile scaffold in medicinal chemistry, with various derivatives being explored for a range of biological activities.

Q2: What are the known biological activities of 2-aminothiophene derivatives?

Derivatives of 2-aminothiophene have shown a broad spectrum of biological activities, including acting as positive allosteric modulators of the GLP-1 receptor and as inhibitors of various kinases. Notably, some 2-aminothiophene derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.

Q3: What is the expected solubility of this compound?

Troubleshooting Guide: Solubility Issues

Users may encounter difficulties in dissolving this compound. This guide provides potential solutions to common solubility problems.

IssuePotential CauseRecommended Solution
Compound does not dissolve in aqueous buffers. High lipophilicity due to the biphenyl and thiophene moieties.Prepare a stock solution in an organic solvent and then dilute it into the aqueous buffer. See the experimental protocol below for a detailed procedure.
Precipitation occurs upon dilution of the organic stock solution into an aqueous buffer. The concentration of the compound exceeds its solubility limit in the final aqueous solution.- Increase the percentage of the organic co-solvent in the final solution (if the experimental conditions allow). - Decrease the final concentration of the compound. - Use a surfactant such as Tween® 80 or Pluronic® F-68 (typically at 0.01-0.1%) in the aqueous buffer to enhance solubility.
Inconsistent results in biological assays. Incomplete dissolution or precipitation of the compound during the experiment.- Visually inspect the solution for any particulate matter before use. - Briefly sonicate the stock solution before making dilutions. - Prepare fresh dilutions for each experiment.
Cloudiness or precipitation observed in the stock solution over time. The compound may be degrading or precipitating out of the solution upon storage.- Store stock solutions at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh stock solutions more frequently.

Experimental Protocols

Protocol for Preparing a Stock Solution and Dilutions for In Vitro Assays

This protocol provides a general procedure for dissolving this compound for use in biological experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Appropriate aqueous buffer for the biological assay (e.g., PBS, TRIS buffer)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate stock solutions.

  • Prepare Final Working Solutions:

    • Directly dilute the DMSO stock solution into the pre-warmed (if applicable) aqueous assay buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Ensure the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

    • Mix the final working solution thoroughly by gentle inversion or pipetting. Use the solution immediately after preparation.

VEGFR-2 Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of this compound against VEGFR-2 kinase. Specific details may vary depending on the commercial assay kit used.

Principle:

The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically quantified using a luminescence-based method that measures ATP consumption.

Workflow:

VEGFR2_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_buffer Prepare Kinase Assay Buffer add_reagents Add Kinase, Substrate, ATP, and Test Compound to 96-well Plate prep_buffer->add_reagents prep_compound Prepare Serial Dilutions of Test Compound in DMSO prep_compound->add_reagents prep_enzyme Dilute VEGFR-2 Enzyme prep_enzyme->add_reagents incubate Incubate at Room Temperature add_reagents->incubate add_detection_reagent Add Luminescence Detection Reagent incubate->add_detection_reagent read_plate Read Luminescence on a Plate Reader add_detection_reagent->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_curve VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate (Potential Inhibitor) Inhibitor->VEGFR2 Inhibition

stability of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific stability data for this exact compound is not extensively published, based on the general characteristics of 2-aminothiophene-3-carboxylate esters, the compound is expected to be a solid that is relatively stable at ambient temperatures when protected from light and moisture. The primary degradation pathways to consider are hydrolysis of the ethyl ester and potential oxidation of the amino group and thiophene ring.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8 °C) and protected from light.

Q3: In which common laboratory solvents is this compound likely to be soluble?

Given its structure, which includes both polar (amino, ester) and non-polar (biphenyl, thiophene) moieties, the compound is expected to have good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). It will likely have moderate solubility in alcohols like methanol and ethanol, and poor solubility in water and non-polar solvents like hexanes.

Q4: Are there any known incompatibilities with certain solvents or reagents?

Avoid strong acids and bases, as they can catalyze the hydrolysis of the ethyl ester. Strong oxidizing agents should also be avoided due to the potential for oxidation of the electron-rich thiophene ring and the amino group. Prolonged exposure to light may lead to photolytic degradation.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during their experiments with this compound.

Issue 1: Compound appears to degrade upon dissolution in solvent.

  • Possible Cause: The solvent may contain impurities such as water or peroxides, or it may be inherently reactive with the compound.

  • Troubleshooting Steps:

    • Use high-purity, anhydrous solvents.

    • If using ethers like THF, ensure they are free of peroxides.

    • Prepare solutions fresh before use and minimize their time in solution.

    • Analyze a freshly prepared solution by HPLC or TLC to establish a baseline and monitor for the appearance of degradation products over time.

Issue 2: Inconsistent results in biological or chemical assays.

  • Possible Cause: This could be due to the degradation of the compound in the assay medium or variability in the concentration of stock solutions.

  • Troubleshooting Steps:

    • Assess the stability of the compound under your specific assay conditions (e.g., in aqueous buffers, at physiological pH and temperature). This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing for degradation.

    • Always use freshly prepared stock solutions for critical experiments.

    • Ensure complete dissolution of the compound when preparing stock solutions. Sonication may be helpful.

    • Verify the concentration of your stock solutions using a validated analytical method, such as UV-Vis spectroscopy with a known extinction coefficient or a calibrated HPLC method.

Issue 3: Precipitation of the compound from solution.

  • Possible Cause: The solvent may not be optimal for the required concentration, or a change in temperature or solvent composition (e.g., upon addition to an aqueous buffer) is causing the compound to crash out.

  • Troubleshooting Steps:

    • Determine the solubility of the compound in various solvents to select the most appropriate one.

    • Consider the use of a co-solvent system. For example, a small amount of DMSO or DMF can be used to dissolve the compound before diluting with an aqueous buffer.

    • When diluting a concentrated stock solution, add it to the diluent slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for your specific experimental needs.

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of the compound to acid and base-catalyzed hydrolysis.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at the same time points as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

    • Dilute the neutralized samples with the mobile phase for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of the compound to oxidation.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate the mixture at room temperature, protected from light.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 3: Photostability Testing

Objective: To evaluate the stability of the compound upon exposure to light, following ICH Q1B guidelines.[1][2][3][4][5]

Methodology:

  • Sample Preparation:

    • Place the solid compound in a chemically inert, transparent container.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a transparent container.

    • Prepare control samples (solid and solution) wrapped in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the samples to a light source that produces a combination of visible and UV light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[2]

    • Maintain the temperature of the samples at a controlled, moderate level to minimize thermal degradation.

  • Analysis: After the exposure period, compare the exposed samples to the protected control samples. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products using a stability-indicating HPLC method.

Data Presentation

Table 1: Recommended Solvents for Stability and Formulation Studies

SolventPolarity IndexPrimary UsePotential Issues
Acetonitrile5.8HPLC mobile phase, stock solutions-
Methanol5.1HPLC mobile phase, stock solutionsPotential for esterification with acidic impurities
Dichloromethane (DCM)3.1Dissolution for reactions, extractionsVolatile, potential for acidic impurities
Tetrahydrofuran (THF)4.0Dissolution for reactionsCan form peroxides, must be stabilized
Dimethyl Sulfoxide (DMSO)7.2Stock solutions for biological assaysCan be difficult to remove, may affect some assays
Ethyl Acetate4.4Extractions, chromatographySusceptible to hydrolysis

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationPurpose
Acidic Hydrolysis0.1 N HCl at 60 °C24 hoursTo assess the stability of the ester linkage in an acidic environment.
Basic Hydrolysis0.1 N NaOH at 60 °C24 hoursTo evaluate the stability of the ester linkage in a basic environment.
Oxidation3% H₂O₂ at room temperature24 hoursTo determine the susceptibility to oxidative degradation.
Photolytic DegradationExposure to ≥ 1.2 million lux hours visible and ≥ 200 watt-hours/m² UVA lightVariableTo assess degradation upon exposure to light.[2]
Thermal DegradationDry heat (e.g., 80 °C)48 hoursTo evaluate the stability of the solid compound at elevated temperatures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Compound This compound Stock_Solution Prepare Stock Solution (1 mg/mL) Compound->Stock_Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photostability (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify Parent Compound and Degradants HPLC->Data

Caption: Workflow for conducting forced degradation studies.

Troubleshooting_Logic cluster_solution Solution Issues cluster_assay Assay Issues Start Inconsistent Experimental Results Check_Purity Verify Compound Purity (e.g., NMR, LC-MS) Start->Check_Purity Check_Solution Assess Stock Solution Stability Start->Check_Solution Check_Assay Evaluate Compound Stability in Assay Medium Start->Check_Assay Fresh_Prep Prepare Fresh Solutions Check_Solution->Fresh_Prep Degradation detected Proper_Solvent Use High-Purity, Anhydrous Solvents Check_Solution->Proper_Solvent Precipitation or cloudiness Modify_Conditions Modify Assay Conditions (e.g., pH, temperature) Check_Assay->Modify_Conditions Degradation in medium Add_Stabilizer Consider Adding Stabilizers (e.g., antioxidants) Check_Assay->Add_Stabilizer Oxidative degradation

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis is achieved through the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (4-acetylbiphenyl), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, followed by the addition of sulfur and subsequent cyclization to yield the desired 2-aminothiophene product.[1][2]

Q2: What are the most common starting materials and reagents for this synthesis?

The key starting materials are:

  • Carbonyl Compound: 4-Acetylbiphenyl

  • Active Methylene Compound: Ethyl cyanoacetate

  • Sulfur Source: Elemental sulfur

  • Base Catalyst: Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[3]

  • Solvent: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are typically used to facilitate the reaction.[3]

Q3: My reaction yield is low or I am not getting any product. What are the likely causes?

Low or no yield in the Gewald synthesis of this specific compound can often be attributed to a few critical factors:

  • Inefficient Knoevenagel Condensation: The initial condensation step is often the rate-limiting step, especially with sterically hindered ketones like 4-acetylbiphenyl.[3] The bulky biphenyl group can impede the approach of the nucleophile.

  • Poor Sulfur Reactivity: Elemental sulfur needs to be effectively activated and incorporated into the reaction intermediate.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Side Reactions: Dimerization or polymerization of starting materials or intermediates can compete with the desired reaction pathway.[3]

Q4: How can I improve the yield of my reaction?

To improve the yield, consider the following optimization strategies:

  • Optimize the Base: The choice of base is critical. For a sterically hindered ketone, a stronger base or a different class of base might be necessary. Screening bases like piperidine, morpholine, or triethylamine is recommended.[3]

  • Elevate the Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate and improve the reactivity of the sterically hindered ketone and sulfur.[3] However, excessive heat may promote side reactions.

  • Consider a Two-Step Procedure: For challenging substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and a base.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction, particularly for less reactive substrates.[1][4]

Q5: What are the best methods for purifying the final product?

The purification of this compound typically involves:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be an effective method for obtaining a high-purity product.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is a common and effective technique. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is often employed. For thiophene derivatives that may be sensitive to acidic silica gel, deactivation of the silica with a small amount of a basic modifier like triethylamine in the eluent can be beneficial.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inefficient Knoevenagel condensation due to steric hindrance of 4-acetylbiphenyl.- Use a stronger base (e.g., piperidine) or a higher catalyst loading.- Increase the reaction temperature moderately (40-60 °C).- Consider a two-step protocol where the Knoevenagel intermediate is formed first.[3]
Poor solubility or reactivity of elemental sulfur.- Use a polar aprotic solvent like DMF to improve sulfur solubility.- Ensure the reaction mixture is well-stirred to keep sulfur suspended.- Gentle heating can enhance sulfur reactivity.[3]
Water produced during the Knoevenagel condensation is inhibiting the reaction.- Use a Dean-Stark apparatus to remove water azeotropically if the solvent is suitable (e.g., toluene).- Add a dehydrating agent like molecular sieves.
Formation of a Major Byproduct The Knoevenagel condensation intermediate (α,β-unsaturated nitrile) is isolated instead of the final thiophene.- Ensure sufficient elemental sulfur is present.- Check that the reaction temperature is adequate for the cyclization step.- The chosen base may not be strong enough to promote the cyclization.
Dimerization or polymerization of the starting materials or intermediates.- Adjust the concentration of the reactants (a more dilute solution may favor the intramolecular cyclization).- Modify the rate of addition of the reagents.
Difficulty in Product Purification The product is contaminated with unreacted starting materials.- Optimize the reaction time and temperature to drive the reaction to completion.- A thorough work-up, including washing the organic layer with dilute acid and base, can help remove unreacted amine and carboxylic acid, respectively.
The product streaks or degrades on the silica gel column.- Deactivate the silica gel with 1-2% triethylamine in the eluent.[5]- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by running it efficiently.

Experimental Protocols

One-Pot Synthesis of this compound (General Procedure)

A general procedure adapted from the synthesis of similar 2-aminothiophenes is as follows:

  • To a solution of 4-acetylbiphenyl (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

  • To this stirred suspension, add a base such as morpholine or triethylamine (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically several hours to overnight), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.[6][7]

Data Presentation

The following table summarizes typical reaction conditions and yields for the Gewald synthesis of 4-aryl-2-aminothiophenes, which can serve as a reference for optimizing the synthesis of the target compound.

Aryl Ketone Base Solvent Temperature (°C) Time (h) Yield (%)
AcetophenoneMorpholineEthanolReflux475-85
4-ChloroacetophenoneTriethylamineDMF50660-70
4-MethoxyacetophenonePiperidineMethanol45580-90
4-Acetylbiphenyl (Expected)Morpholine/PiperidineEthanol/DMF50-708-2440-60

Note: The data for 4-Acetylbiphenyl is an estimation based on the expected lower reactivity due to steric hindrance. Actual yields may vary and require optimization.

Visualizations

Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification ketone 4-Acetylbiphenyl mixing Mix with Base (e.g., Morpholine) in Solvent (e.g., Ethanol) ketone->mixing ester Ethyl Cyanoacetate ester->mixing sulfur Elemental Sulfur sulfur->mixing heating Heat (40-60°C) mixing->heating quench Quench with Water heating->quench extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography or Recrystallization) extract->purify product Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate purify->product Troubleshooting_Logic cluster_condensation_solutions Condensation Issues cluster_cyclization_solutions Cyclization Issues cluster_side_reaction_solutions Side Reaction Issues start Low or No Product Yield check_condensation Is the Knoevenagel condensation proceeding? start->check_condensation optimize_base Optimize Base (e.g., stronger base) check_condensation->optimize_base No check_cyclization Is the Knoevenagel intermediate the main product? check_condensation->check_cyclization Yes optimize_base->check_cyclization increase_temp Increase Temperature increase_temp->check_cyclization two_step Consider Two-Step Procedure two_step->check_cyclization add_sulfur Ensure Sufficient Sulfur check_cyclization->add_sulfur Yes check_side_reactions Are there significant unidentified byproducts? check_cyclization->check_side_reactions No add_sulfur->check_side_reactions check_temp_base Check Temperature & Base for Cyclization check_temp_base->check_side_reactions adjust_conc Adjust Reactant Concentration check_side_reactions->adjust_conc Yes end Improved Yield check_side_reactions->end No slow_addition Slow Reagent Addition adjust_conc->slow_addition slow_addition->end

References

Technical Support Center: Optimizing Synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and its derivatives. The primary synthetic route discussed is the Gewald three-component reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient method for synthesizing this class of compounds is the Gewald reaction. This is a one-pot, multi-component reaction involving a ketone (4-acetylbiphenyl), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3][4]

Q2: My reaction yield is very low or I'm not getting any product. What are the most critical factors to check first?

A2: Low or no yield in a Gewald synthesis can often be attributed to the initial Knoevenagel condensation step between the ketone and the active methylene nitrile.[1][5] Ensure that your starting materials, particularly the 4-acetylbiphenyl, are pure and that the base used is appropriate and active. For less reactive aryl ketones like 4-acetylbiphenyl, this initial condensation can be the rate-limiting step.[1][6]

Q3: What are the recommended reaction conditions (solvent, temperature, base) for the synthesis involving 4-acetylbiphenyl?

A3: Aryl ketones are generally less reactive in the Gewald synthesis than aliphatic ketones.[6] Therefore, reaction conditions may require optimization. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used to facilitate the solubility of reactants, including sulfur.[1] While some Gewald reactions proceed at room temperature, heating (typically between 40-60 °C) is often necessary to drive the reaction to completion, especially with aryl ketones.[1][7] The choice of base is also critical; secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are frequently employed.[1]

Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A4: Common side products include unreacted starting materials, the intermediate from the Knoevenagel-Cope condensation (the α,β-unsaturated nitrile), and potential dimers or polymers.[1] To minimize these, ensure accurate stoichiometry of your reagents. A slight excess of sulfur is sometimes used. If the Knoevenagel intermediate is the primary byproduct, this suggests that the subsequent sulfur addition and cyclization are slow. In this case, increasing the reaction temperature or time may be beneficial.[1]

Q5: Can this reaction be performed without a solvent?

A5: Yes, solvent-free conditions have been developed for the Gewald reaction, often utilizing techniques like high-speed ball milling or heating the neat reaction mixture.[6][8] These "green chemistry" approaches can sometimes lead to improved yields and shorter reaction times, and may be catalytic in the base used.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield Inefficient Knoevenagel-Cope condensation due to the lower reactivity of 4-acetylbiphenyl.- Screen different bases (e.g., morpholine, piperidine, triethylamine).[1]- Consider a two-step procedure: first, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base.[1]- Employ microwave irradiation, which has been shown to reduce reaction times and improve yields for challenging substrates.[1][9]
Poor solubility of 4-acetylbiphenyl or elemental sulfur.- Use a polar solvent such as ethanol, methanol, or DMF.[1]- Gently heat the reaction mixture to 40-60 °C to improve solubility and reactivity.[1]
Steric hindrance from the bulky biphenyl group.- Increase the reaction time and/or temperature.- Consider using a less sterically hindered base.
Significant Amount of Unreacted Starting Material Reaction has not gone to completion.- Increase reaction time and monitor progress by Thin Layer Chromatography (TLC).- Optimize the reaction temperature; for aryl ketones, a moderate increase in heat is often beneficial.[1]
Incorrect stoichiometry.- Verify the purity and accurate measurement of all reagents.[1]
Crude Product is Difficult to Purify Presence of multiple byproducts.- Adjust reactant concentrations or the rate of reagent addition to minimize self-condensation or polymerization.[1]- For purification, recrystallization from ethanol or methanol is often effective for solid products.[1]- If the product is an oil or difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a suitable alternative.[1]
Reaction is Sluggish Low reactivity of the aryl ketone.- A study on the synthesis of 2-aminothiophenes catalyzed by L-proline found that optimal conditions included DMF as the solvent, 10 mol% L-proline, and a reaction temperature of 60°C.[7] This may be a suitable starting point for optimization.

Experimental Protocols

General One-Pot Protocol for this compound

This is a general guideline and may require optimization.

Materials:

  • 4-acetylbiphenyl (1.0 equiv.)

  • Ethyl cyanoacetate (1.0 equiv.)

  • Elemental sulfur (1.2 equiv.)

  • Morpholine (or another suitable base) (10-20 mol%)

  • Ethanol (or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbiphenyl, ethyl cyanoacetate, elemental sulfur, and ethanol.

  • Add the base (e.g., morpholine) to the mixture.

  • Stir the reaction mixture and heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Data Presentation

Table 1: Effect of Base on Gewald Reaction Yield (Model Reaction)

This table summarizes the effect of different bases on the yield of a model Gewald reaction using cyclohexanone, malononitrile, and sulfur. While not specific to 4-acetylbiphenyl, it illustrates the importance of base selection.

BaseCatalyst Loading (mol%)Temperature (°C)Yield (%)
Morpholine2050~85-95%
Piperidine2050~80-90%
Triethylamine2050~60-70%
L-Proline1060up to 84%[7]

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Table 2: Optimization of Gewald Reaction with Aryl Ketones (Solvent-Free)

This table presents data from a study on solvent-free Gewald reactions with various p-substituted acetophenones, demonstrating the influence of reaction conditions.

KetoneConditionsTimeYield (%)
AcetophenoneBall milling, no heat24 h~40-50%
AcetophenoneConventional oven, 120 °C1 h~40-50%
AcetophenoneHeat-assisted ball milling30 min~40-50%

Data adapted from a study on mechanochemical Gewald reactions, illustrating trends in reactivity.[6]

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - 4-acetylbiphenyl - Ethyl cyanoacetate - Sulfur - Base (e.g., Morpholine) mixing Combine in Solvent (e.g., Ethanol) reagents->mixing reaction Heat and Stir (e.g., 40-50 °C) Monitor by TLC mixing->reaction workup Work-up: - Cool - Filter/Concentrate reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Final Product: Ethyl 2-amino-4- [1,1'-biphenyl]-4-yl-3- thiophenecarboxylate purification->product

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_condensation Is the Knoevenagel condensation working? (Check for intermediate by TLC) start->check_condensation no_condensation No check_condensation->no_condensation yes_condensation Yes check_condensation->yes_condensation optimize_base Optimize Base: - Screen Morpholine, Piperidine, etc. - Check base purity/activity no_condensation->optimize_base two_step Consider Two-Step Procedure: - Isolate intermediate first no_condensation->two_step check_cyclization Is the cyclization step failing? yes_condensation->check_cyclization optimize_temp Optimize Temperature: - Increase to 40-60 °C check_cyclization->optimize_temp optimize_time Increase Reaction Time check_cyclization->optimize_time check_sulfur Check Sulfur Solubility: - Use polar solvent (EtOH, DMF) check_cyclization->check_sulfur

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the poor cell permeability of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate. The guide is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results indicate that this compound has low cell permeability. What are the likely reasons for this?

A1: The observed low cell permeability of this compound is likely attributable to its physicochemical properties. A molecule's ability to traverse the cell membrane is primarily governed by a balance between its lipophilicity and hydrophilicity, as well as its size and charge.

Physicochemical Profile of this compound:

PropertyValue/EstimateImplication for Permeability
Molecular Weight 323.41 g/mol Within the acceptable range for passive diffusion (generally <500 g/mol ).
Empirical Formula C₁₉H₁₇NO₂SIndicates a significant non-polar carbon framework.
Estimated LogP Moderately to Highly LipophilicThe presence of the biphenyl group suggests a high LogP value, which can lead to strong partitioning into the lipid bilayer and slow release into the aqueous cytoplasm.
Estimated Polar Surface Area (PSA) Moderately LowThe amino and ester functional groups contribute to the PSA. While a lower PSA generally favors passive diffusion, the overall lipophilicity may still dominate.

The biphenyl group significantly increases the lipophilicity of the molecule. While a certain degree of lipophilicity is necessary for a compound to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the molecule to become "trapped" within the membrane, hindering its passage into the cell's interior.

Q2: How can I experimentally confirm that the poor permeability is due to the compound's intrinsic properties and not an experimental artifact?

A2: To distinguish between inherent poor permeability and experimental issues, a systematic troubleshooting approach is recommended. This involves verifying your experimental setup and running appropriate controls.

Troubleshooting Workflow for Poor Permeability

start Start: Poor Permeability Observed check_solubility Is the compound fully dissolved in the assay buffer? start->check_solubility solubility_issue Issue: Compound precipitation. Troubleshoot: Increase DMSO concentration (up to 1%), use sonication, or filter the solution. check_solubility->solubility_issue No check_controls Are the positive and negative permeability controls behaving as expected? check_solubility->check_controls Yes controls_fail Issue: Assay system failure. Troubleshoot: Check cell monolayer integrity (TEER), reagent quality, and instrument settings. check_controls->controls_fail No pampa_vs_caco2 Compare results from PAMPA and Caco-2 assays. check_controls->pampa_vs_caco2 Yes pampa_low Low Permeability in PAMPA pampa_vs_caco2->pampa_low pampa_high_caco2_low Acceptable Permeability in PAMPA, Low in Caco-2 pampa_vs_caco2->pampa_high_caco2_low intrinsic_issue Conclusion: Intrinsic low passive permeability. Action: Consider formulation strategies. pampa_low->intrinsic_issue efflux_issue Conclusion: Likely a substrate for active efflux pumps (e.g., P-gp). Action: Perform P-gp inhibition assay. pampa_high_caco2_low->efflux_issue

Figure 1. Troubleshooting workflow for poor cell permeability.

Q3: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?

A3: A low permeability reading in a PAMPA assay is a strong indicator that the compound has inherently poor passive diffusion characteristics. The PAMPA model utilizes a synthetic membrane and is devoid of active transporters, thus it specifically measures a compound's ability to passively traverse a lipid bilayer. The lipophilic nature of the biphenyl group in this compound is the most probable cause for this observation.

Q4: The permeability of my compound is acceptable in the PAMPA assay but significantly lower in a Caco-2 cell assay. What could be the reason for this discrepancy?

A4: This is a classic indication of active efflux. Caco-2 cells, which are derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of cells that express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp). If your compound is a substrate for these pumps, it will be actively transported out of the cell, resulting in a lower apparent permeability in the apical-to-basolateral direction compared to what would be predicted by passive diffusion alone (as measured by PAMPA). The presence of a biphenyl moiety can sometimes contribute to a molecule's recognition by P-gp.

Experimental Workflow: Differentiating Passive Permeability and Active Efflux

cluster_pampa PAMPA Assay cluster_caco2 Caco-2 Assay pampa_start Prepare artificial membrane pampa_add Add compound to donor well pampa_start->pampa_add pampa_incubate Incubate pampa_add->pampa_incubate pampa_measure Measure compound concentration in acceptor well pampa_incubate->pampa_measure pampa_result Calculate Papp (Passive) pampa_measure->pampa_result caco2_start Culture Caco-2 cell monolayer caco2_add_ab Add compound to apical side (A -> B) caco2_start->caco2_add_ab caco2_add_ba Add compound to basolateral side (B -> A) caco2_start->caco2_add_ba caco2_incubate Incubate caco2_add_ab->caco2_incubate caco2_add_ba->caco2_incubate caco2_measure Measure compound concentration in receiver wells caco2_incubate->caco2_measure caco2_result Calculate Papp (A->B) and Papp (B->A) caco2_measure->caco2_result caco2_efflux Calculate Efflux Ratio = Papp(B->A) / Papp(A->B) caco2_result->caco2_efflux

Figure 2. Experimental workflow for permeability assessment.

Q5: How can I confirm if my compound is a substrate of P-glycoprotein?

A5: To confirm P-gp mediated efflux, you can perform a bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. If your compound is a P-gp substrate, the addition of verapamil will block the efflux pump, leading to an increase in the apparent permeability from the apical to the basolateral side (Papp A→B) and a decrease in the efflux ratio.

Q6: What formulation strategies can I employ to improve the cell permeability of this compound?

A6: Given the likely high lipophilicity of this compound, several formulation strategies can be explored to enhance its aqueous solubility and cell permeability:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. This complex can increase the concentration of the drug at the cell surface, thereby enhancing its partitioning into the cell membrane.

  • Lipid-Based Formulations: Formulating the compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its solubility and absorption. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can facilitate drug absorption.

  • Nanoparticle Formulations: Encapsulating the compound within polymeric nanoparticles or solid lipid nanoparticles can protect it from degradation, improve its solubility, and provide a means for targeted delivery.

Formulation Strategy Decision Tree

start Start: Poor Permeability Confirmed solubility_limited Is poor aqueous solubility a major contributing factor? start->solubility_limited solubility_yes Yes solubility_limited->solubility_yes solubility_no No (e.g., high lipophilicity is the primary issue) solubility_limited->solubility_no cyclodextrins Use Cyclodextrins to form inclusion complexes and increase aqueous concentration. solubility_yes->cyclodextrins lipid_formulations Use Lipid-Based Formulations (SEDDS/SMEDDS) to improve solubilization and absorption. solubility_no->lipid_formulations nanoparticles Use Nanoparticle Formulations for enhanced solubility and targeted delivery. solubility_no->nanoparticles

Figure 3. Decision tree for selecting a formulation strategy.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol and atenolol)

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire filter is coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound and controls to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.

  • Assemble the Assay Plate: Carefully place the filter plate on top of the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [(-VA * VD) / ((VA + VD) * A * t)] * ln(1 - [C]A / [C]eq) Where:

    • VA = Volume of the acceptor well (cm³)

    • VD = Volume of the donor well (cm³)

    • A = Surface area of the membrane (cm²)

    • t = Incubation time (s)

    • [C]A = Compound concentration in the acceptor well

    • [C]eq = Equilibrium compound concentration

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the permeability and potential for active transport of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Permeable supports (e.g., Transwell® inserts)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • P-gp inhibitor (e.g., verapamil)

  • Lucifer yellow (for monolayer integrity check)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the permeable supports at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values within the acceptable range for your laboratory. Additionally, perform a Lucifer yellow permeability assay to confirm tight junction integrity.

  • Prepare Transport Solutions: Dilute the test compound to the desired final concentration (e.g., 10 µM) in transport buffer. For the P-gp inhibition experiment, prepare a separate solution containing the test compound and the P-gp inhibitor (e.g., 100 µM verapamil).

  • Apical to Basolateral (A→B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of the transport solution containing the test compound to the apical (donor) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (receiver) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add 1.5 mL of the transport solution containing the test compound to the basolateral (donor) chamber.

    • Add 0.5 mL of fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt = Rate of appearance of the compound in the receiver chamber (mol/s)

    • A = Surface area of the monolayer (cm²)

    • C₀ = Initial concentration in the donor chamber (mol/cm³)

    Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) An ER > 2 is generally indicative of active efflux.

overcoming resistance mechanisms to Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Resistance to Novel Thiophenecarboxylate Derivatives

Disclaimer: There is currently no publicly available scientific literature detailing the specific mechanism of action or resistance mechanisms for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate. The following guide provides a generalized framework and best practices for researchers encountering or anticipating resistance to a novel investigational compound of this nature. The information is presented through a series of frequently asked questions, troubleshooting guides, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our cell line over time. What could be the reason?

A1: A gradual decrease in the efficacy of a compound, often characterized by an increase in the half-maximal inhibitory concentration (IC50), is a classic sign of acquired resistance. This occurs when a subpopulation of cells develops molecular changes that allow them to survive and proliferate in the presence of the compound. The first step is to confirm this by comparing the IC50 of the parental (sensitive) cell line with the suspected resistant population.

Q2: What are the common molecular mechanisms of resistance to small molecule inhibitors?

A2: While the specific mechanism for this compound is unknown, common resistance mechanisms to small molecule inhibitors in fields like oncology include:

  • Target Alteration: Mutations in the target protein that prevent the compound from binding effectively.

  • Increased Drug Efflux: Upregulation of transporter proteins (e.g., P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs)) that actively pump the compound out of the cell.

  • Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of the primary target, allowing the cell to maintain critical functions like proliferation and survival.

  • Drug Metabolism: Increased metabolic inactivation of the compound within the cancer cell.

  • Target Overexpression: Increased expression of the target protein, requiring higher concentrations of the compound to achieve the same level of inhibition.

Q3: How can we experimentally determine the mechanism of resistance in our cell line?

  • Generate and Confirm a Resistant Cell Line: Culture the parental cell line in the presence of gradually increasing concentrations of the compound.

  • Test for Drug Efflux: Use efflux pump inhibitors (e.g., verapamil for P-gp) in combination with your compound to see if sensitivity is restored.

  • Analyze the Target: If the direct molecular target is known, sequence the gene encoding it in both sensitive and resistant cells to check for mutations. Use techniques like Western Blot or qPCR to check for target overexpression.

  • Investigate Bypass Pathways: Use techniques like phosphoproteomics or RNA sequencing to compare the signaling networks of sensitive and resistant cells to identify upregulated pathways.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 measurements. Inconsistent cell seeding density, variability in compound dilutions, or issues with the viability assay (e.g., MTT, CellTiter-Glo).Standardize cell seeding protocols. Prepare fresh serial dilutions for each experiment. Ensure the viability assay is within its linear range for your cell line.
Unable to generate a resistant cell line. The compound may have a very low propensity for resistance development, or the starting concentration is too high, causing excessive cell death.Start with a concentration around the IC20-IC30 and increase it very gradually (e.g., in 10-20% increments) as the cells recover and begin proliferating. Be patient, as this can take several months.
Co-treatment with an efflux pump inhibitor does not restore sensitivity. The resistance is likely not mediated by the specific efflux pump you are inhibiting.Test a broader range of efflux pump inhibitors. If sensitivity is still not restored, proceed to investigate other mechanisms like target mutation or bypass pathway activation.
No mutations found in the suspected target gene. The resistance mechanism may be upstream or downstream of the target, or it could be due to epigenetic modifications leading to changes in gene expression.Perform RNA-seq or proteomic analysis to get a broader view of the changes in the resistant cells. Investigate changes in the expression of the target protein and key pathway components via Western Blot.

Quantitative Data Presentation

When publishing or presenting your findings, clear data presentation is crucial. Below are template tables for summarizing key quantitative data.

Table 1: Comparison of IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (µM) ± SD (n=3)Resistance Index (RI)¹
Parental LineCompound X0.5 ± 0.051.0
Resistant LineCompound X10.2 ± 1.120.4
Resistant LineCompound X + Inhibitor Y1.2 ± 0.12.4

¹Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Effect of Combination Therapy on Cell Viability (% of Control)

TreatmentConcentration (µM)Parental Line Viability (%) ± SDResistant Line Viability (%) ± SD
Compound X1.045 ± 492 ± 6
Inhibitor Z0.595 ± 598 ± 4
Compound X + Inhibitor Z1.0 + 0.520 ± 335 ± 5

Experimental Protocols

Protocol 1: Generation of an Acquired Resistant Cell Line

  • Determine the initial IC50: Perform a dose-response curve to accurately determine the IC50 of the parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for signs of recovery (i.e., reaching ~80% confluency). Initially, cell growth will be slow. Replace the media with fresh compound-containing media every 2-3 days.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the compound concentration by a small increment (e.g., 1.5-fold).

  • Repeat: Repeat steps 3 and 4 until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50. This process can take 6-12 months.

  • Characterization: Periodically freeze down vials of the resistant cells at different stages. Once the desired resistance level is achieved, confirm the new IC50 and compare it to the parental line.

Protocol 2: Western Blot for Target Protein Expression

  • Cell Lysis: Lyse both parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to compare protein expression levels.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Ethyl 2-amino-4- [1,1'-biphenyl]-4-yl-3- thiophenecarboxylate Compound->ERK

Caption: Hypothetical signaling pathway where the compound inhibits a key downstream kinase.

G cluster_workflow Workflow for Identifying Resistance Mechanisms start Generate Resistant Cell Line efflux Test for Drug Efflux (e.g., use Verapamil) start->efflux target_mut Sequence Target Gene efflux->target_mut No Change res_efflux Resistance Mechanism: Increased Drug Efflux efflux->res_efflux Sensitivity Restored bypass Profile Signaling Pathways (e.g., RNA-seq, Proteomics) target_mut->bypass No Mutation res_target Resistance Mechanism: Target Mutation target_mut->res_target Mutation Found res_bypass Resistance Mechanism: Bypass Pathway Activation bypass->res_bypass Pathway Upregulated

Caption: A logical workflow for systematically identifying the cause of drug resistance.

G cluster_mechanisms Common Resistance Mechanisms cluster_target Target Alteration cluster_efflux Drug Efflux cluster_bypass Bypass Pathway cell Cell target Target mut_target Mutated Target pump Efflux Pump (e.g., P-gp) compound_out Compound pump->compound_out Pumped Out bypass_node Bypass Pathway prolif Proliferation bypass_node->prolif compound_in Compound compound_in->target Blocked by Mutation compound_in->pump

Caption: Visual summary of three common mechanisms of drug resistance in a cell.

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most versatile and widely adopted method for the synthesis of this and similar 2-aminothiophenes is the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone (4-phenylacetophenone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][4][5] The reaction is popular due to its operational simplicity and the general availability of the starting materials.[6]

Q2: Which base is recommended for the scale-up of the Gewald reaction?

A2: While various bases can be used, secondary amines such as morpholine or piperidine are commonly employed as catalysts in stoichiometric amounts.[2] For greener and more catalytic approaches, L-proline has been shown to be effective in smaller quantities (e.g., 10 mol%).[5] The choice of base can significantly impact reaction rate and yield, and may need to be optimized for your specific scale and equipment.

Q3: What are the typical solvents used for this synthesis?

A3: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are frequently used as they facilitate the condensation of intermediates with sulfur.[2] The solubility of elemental sulfur in the chosen solvent is also a crucial factor to consider.[7]

Q4: Can microwave irradiation be used to accelerate the reaction during scale-up?

A4: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and, in many cases, improve yields for the Gewald reaction on a laboratory scale.[4][8] However, scaling up microwave-assisted reactions presents its own set of challenges related to equipment and achieving uniform heating. For larger-scale production, conventional heating methods are more common.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete initial Knoevenagel condensation between 4-phenylacetophenone and ethyl cyanoacetate.Ensure the use of an appropriate and sufficient amount of base. Gentle heating may be required to drive the condensation to completion. You can monitor the formation of the unsaturated nitrile intermediate by TLC before adding sulfur.[7]
Poor quality or reactivity of elemental sulfur.Use finely powdered, high-purity sulfur to maximize its reactivity.
Suboptimal reaction temperature for cyclization.The cyclization step often requires heating. A temperature that is too low will result in a slow reaction, while excessively high temperatures can lead to side product formation.[7] It is advisable to perform small-scale experiments to determine the optimal temperature range.
Inefficient mixing at larger scales.What works with a magnetic stir bar on a small scale may be insufficient in a large reactor. Ensure adequate mechanical stirring to maintain a homogeneous suspension of sulfur and prevent localized overheating.
Thermal gradients in the reactor.Large reaction volumes can lead to uneven heating or cooling. Monitor the internal temperature of the reactor and adjust heating or cooling rates to maintain a consistent temperature throughout the reaction mass.
Formation of Dark Brown or Tarry Byproducts Polymerization or side reactions.This can be caused by excessively high temperatures or impurities in the starting materials. Ensure the purity of your reagents and optimize the reaction temperature.[1]
Formation of complex polysulfides.This is an inherent aspect of the Gewald reaction. Proper work-up and purification procedures are necessary to remove these colored impurities.[1]
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If impurities are suspected, recrystallization from an appropriate solvent system or column chromatography may be necessary. Adding a non-polar solvent to a solution of the product in a polar solvent can sometimes induce precipitation.[1]
Difficult Purification Presence of unreacted starting materials or side products.Monitor the reaction by TLC to ensure it has gone to completion. For purification, recrystallization is often the first choice. If that fails, column chromatography on silica gel may be required.

Experimental Protocols

General Laboratory-Scale Synthesis of Ethyl 2-amino-4-aryl-3-thiophenecarboxylate

This protocol is a generalized procedure for the Gewald reaction and should be optimized for the specific synthesis of this compound.

  • Reaction Setup : In a round-bottom flask equipped with a condenser and a mechanical stirrer, dissolve the aryl ketone (e.g., 4-phenylacetophenone, 1.0 eq.) and ethyl cyanoacetate (1.0 eq.) in a suitable solvent such as ethanol or DMF.

  • Reagent Addition : To the stirred solution, add finely powdered elemental sulfur (1.1 eq.).

  • Catalyst Addition : Add the base catalyst (e.g., morpholine or piperidine, 1.0-1.2 eq.) to the reaction mixture.

  • Reaction Conditions : Heat the mixture to a temperature between 50°C and reflux, depending on the solvent and reactants. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification : Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or water) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data from Similar Syntheses

The following table summarizes reaction conditions from literature for the synthesis of various 2-aminothiophenes, which can serve as a starting point for optimization.

Ketone/Aldehyde Active Methylene Nitrile Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Various ketonesEthyl cyanoacetateL-proline (10)DMF60-up to 84[9]
2,5-dihydroxy-1,4-dithianeMalononitrileN-methylpiperazine-functionalized polyacrylonitrile fiber (8.0)-80291[10]
2,5-dihydroxy-1,4-dithiane2-cyano-N-phenylacetamideN-methylpiperazine-functionalized polyacrylonitrile fiber (8.0)-80289[10]
AcetoneEthyl cyanoacetateDiethylamine (stoichiometric)Ethanol503-[11]
CyclohexanoneMethyl cyanoacetateMorpholine (stoichiometric)---70-85[12]

Visualizations

Experimental Workflow for Gewald Synthesis

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with: - 4-Phenylacetophenone - Ethyl Cyanoacetate - Solvent (e.g., Ethanol) B Add Elemental Sulfur A->B C Add Base Catalyst (e.g., Morpholine) B->C D Heat to Reaction Temperature (e.g., 50-80°C) C->D E Monitor Reaction by TLC D->E F Cool Reaction Mixture E->F Reaction Complete G Precipitate Product (e.g., add to water) F->G H Filter and Wash Crude Product G->H I Recrystallize from Suitable Solvent H->I J Dry Final Product I->J

Caption: Generalized workflow for the Gewald synthesis.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield in Gewald Synthesis Start Low Yield Observed Condensation Was Knoevenagel condensation complete? Start->Condensation Sulfur Is sulfur quality and dispersion adequate? Condensation->Sulfur Yes Sol_Condensation Optimize base and/or pre-react ketone and nitrile. Condensation->Sol_Condensation No Temp Is reaction temperature optimal? Sulfur->Temp Yes Sol_Sulfur Use high-purity, finely powdered sulfur. Sulfur->Sol_Sulfur No Mixing Is mixing efficient at current scale? Temp->Mixing Yes Sol_Temp Screen different temperatures on a small scale. Temp->Sol_Temp No Sol_Mixing Improve mechanical stirring. Mixing->Sol_Mixing No End Yield Improved Mixing->End Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Analytical Method Refinement for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method refinement for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities associated with this compound?

Potential impurities can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

  • Process-Related Impurities: The synthesis of this compound and its analogues often involves the Gewald reaction.[1][2][3] Potential impurities from this synthesis route include:

    • Starting Materials: Unreacted 4-acetylbiphenyl, ethyl cyanoacetate, and elemental sulfur.

    • Intermediates: Knoevenagel condensation product of 4-acetylbiphenyl and ethyl cyanoacetate.

    • Side Products: Dimeric impurities or byproducts from side reactions.[1]

  • Degradation Products: Forced degradation studies help identify potential degradation products that may form under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[4][5][6] Potential degradation pathways include:

    • Hydrolysis: The ester functional group can hydrolyze to the corresponding carboxylic acid.

    • Oxidation: The amino group and the thiophene ring are susceptible to oxidation.

    • Photodegradation: Exposure to light may lead to the formation of various photolytic degradants.

Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a highly suitable technique for the separation and quantification of this compound and its impurities.[7][8] HPLC coupled with a UV detector is commonly used for routine analysis, while HPLC coupled with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of unknown impurities.[9]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. To develop such a method, forced degradation studies are essential.[5][6][10] The drug substance should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method is then developed and optimized to achieve adequate separation of the main peak from all the degradation product peaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: The basic amino group on the analyte can interact with acidic silanol groups on the surface of the silica-based column packing, leading to peak tailing.[11]

  • Column Overload: Injecting too much sample can cause peak fronting or tailing.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[7]

Solutions:

  • Modify Mobile Phase:

    • Adjust pH: For the basic amino group, using a mobile phase with a lower pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated and reduces interactions with silanols.

    • Add an Amine Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[11]

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[7]

  • Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.

  • Column Washing: Flush the column with a series of strong and weak solvents to remove contaminants. If the problem persists, the column may need to be replaced.[12]

Problem 2: Inconsistent Retention Times

Possible Causes:

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents.[12]

  • Temperature Variations: Changes in the column temperature can affect retention times.[12]

  • Column Equilibration: Insufficient equilibration time for the column with the mobile phase before starting the analytical run.[12]

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates.[12]

Solutions:

  • Mobile Phase Preparation: Prepare fresh mobile phase daily, and ensure it is thoroughly degassed. Use a mobile phase composition that is not prone to evaporation.

  • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[12]

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, which is typically 10-20 column volumes.

  • System Maintenance: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.

Problem 3: Ghost Peaks

Possible Causes:

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for mobile phase or sample preparation.

  • Carryover from Previous Injections: Adsorption of the analyte or impurities onto the injector, column, or detector from a previous run.

  • Sample Degradation in the Autosampler: The sample may be degrading while waiting in the autosampler.

Solutions:

  • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase.

  • Optimize Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover.

  • Inject a Blank: Run a blank injection (mobile phase or sample solvent) to confirm if the ghost peak is from the system or the sample.

  • Sample Stability: If the sample is unstable, consider using a cooled autosampler or preparing the sample just before injection.

Data Presentation

Table 1: Potential Process-Related and Degradation Impurities of this compound
Impurity NameStructurePotential Origin
4-AcetylbiphenylC₁₄H₁₂OStarting Material
Ethyl CyanoacetateC₅H₇NO₂Starting Material
SulfurS₈Starting Material
Ethyl 2-cyano-3-(4-biphenyl)but-2-enoateC₁₉H₁₇NO₂Knoevenagel Intermediate
2-Amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylic acidC₁₇H₁₃NO₂SHydrolysis Degradant
Oxidized derivatives-Oxidation Degradants
Table 2: Predicted HPLC and Mass Spectral Data for this compound and its Potential Impurities

Based on a hypothetical reverse-phase HPLC method.

CompoundPredicted Retention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Ethyl Cyanoacetate~ 2.5114.0568, 41
4-Acetylbiphenyl~ 8.2197.09182, 153
2-Amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylic acid~ 10.5296.07278, 250, 152
This compound ~ 12.1 324.10 296, 278, 250, 152
Ethyl 2-cyano-3-(4-biphenyl)but-2-enoate~ 13.5292.13246, 165

Experimental Protocols

Proposed HPLC Method for Analysis
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm, or Mass Spectrometry (ESI+)

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Standard and Sample Preparation hplc_system HPLC System Setup start->hplc_system forced_degradation Forced Degradation Studies method_development Method Development & Optimization forced_degradation->method_development hplc_system->method_development analysis Sample Analysis method_development->analysis data_acquisition Data Acquisition analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration reporting Reporting & Documentation peak_integration->reporting

Caption: Experimental workflow for analytical method development.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions issue HPLC Issue Encountered (e.g., Peak Tailing) cause1 Secondary Interactions issue->cause1 cause2 Column Overload issue->cause2 cause3 Mobile Phase pH issue->cause3 cause4 Column Contamination issue->cause4 solution1 Modify Mobile Phase (pH, Additives) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 cause3->solution1 solution3 Clean/Replace Column cause4->solution3 result Issue Resolved solution1->result solution2->result solution3->result

Caption: Troubleshooting workflow for common HPLC issues.

degradation_pathway cluster_stress Stress Conditions cluster_degradants Potential Degradation Products api This compound acid Acid/Base api->acid oxidation Oxidation api->oxidation heat Heat api->heat light Light api->light hydrolysis Carboxylic Acid Derivative (Hydrolysis) acid->hydrolysis oxidized Oxidized Products oxidation->oxidized other Other Degradants heat->other light->other

Caption: Potential degradation pathways of the target compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate scaffold has emerged as a promising framework in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of these analogs, supported by experimental data from various studies. The information is intended to assist researchers in identifying key structural features that contribute to the biological activity of this class of compounds and to guide future drug discovery efforts.

Data Presentation: Comparative Efficacy of Thiophene Analogs

The following tables summarize the in vitro efficacy of various ethyl 2-amino-4-aryl-3-thiophenecarboxylate analogs across different biological targets.

Table 1: Anticancer Activity of Thiophene Analogs

Compound IDCancer Cell LineAssayIC50 (µM)Reference
2b Hep3BMTS Assay5.46[1]
2e Hep3BMTS Assay12.58[1]
Compound 21 A549Not Specified5.42[2]
Compound 22 A549Not Specified2.47[2]
TP 5 HeLa, L1210, CEMNot Specified1.1 - 4.7[3]
Compound 8e Mixed PanelSRB Assay0.411 - 2.8[4][5]
Compound 7f MIA PaCa-2MTT Assay4.86[4]

Table 2: Antimicrobial Activity of Thiophene Analogs

Compound IDTest OrganismMIC (µg/mL)Reference
Thiophene 4 A. baumannii Ab214[6]
Thiophene 4 E. coli MCR1+16[6]
Thiophene 5 A. baumannii Ab114[6]
Thiophene 5 E. coli R6 MCR116[6]
Thiophene 8 A. baumannii Ab1116[6]
Thiophene 8 E. coli R6 MCR116[6]
Compound II.b MRSA4[7]
Compound 30 Gram-positive bacteria16[7]
Compound 31 Gram-positive bacteria16[7]

Table 3: Protein Kinase Inhibitory Activity of Thiophene Analogs

Compound IDKinase TargetIC50 (µM)Reference
Compound 5 FLT332.43[8]
Compound 8 FLT340.55[8]
Compound 9b FLT339.61[8]
Compound 10 FLT340.04[8]
3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid CK20.1[9]
3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid CK20.125[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.[10]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[10]

2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[12]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth).[12][13]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

3. Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This spectrophotometric assay measures the activity of AChE.[14][15]

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[14][15]

  • Assay Procedure (96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Acetylthiocholine Iodide (ATCI).[14]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[14]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[14]

  • Pre-incubation: The buffer, AChE solution, DTNB, and test compound/solvent are mixed and incubated for 10 minutes at 25°C.[14]

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI).

  • Kinetic Measurement: The absorbance at 412 nm is measured at multiple time points to determine the rate of the reaction. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control.

Visualization of a Key Signaling Pathway

Many of the evaluated thiophene analogs exhibit anticancer activity by inhibiting protein kinases. The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and HER2, which are common targets for cancer therapy. Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation and survival.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Inhibitor Thiophene Analog (Kinase Inhibitor) Inhibitor->P_RTK Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified RTK signaling pathway and the inhibitory action of thiophene analogs.

References

Comparative Cross-Reactivity Analysis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity profile of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, hereafter referred to as Compound A. Due to the absence of specific published cross-reactivity data for Compound A, this analysis is based on its structural features and data from analogous 2-aminothiophene derivatives. The guide compares Compound A with two structural analogs to highlight potential liabilities and inform early-stage drug development decisions.

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Derivatives have shown diverse biological activities, including anti-inflammatory, antimicrobial, and cytostatic effects.[2][3][4] The specific biphenyl moiety in Compound A suggests a potential for interaction with targets possessing large hydrophobic pockets.

Comparative Off-Target Profile

To contextualize the potential cross-reactivity of Compound A, it is compared with two hypothetical analogs:

  • Analog 1 (Phenyl-substituted): Ethyl 2-amino-4-phenyl-3-thiophenecarboxylate. This analog lacks one of the phenyl rings, reducing its size and lipophilicity.

  • Analog 2 (Methyl-substituted): Ethyl 2-amino-4-methyl-3-thiophenecarboxylate. This analog replaces the bulky aromatic group with a small alkyl group, serving as a baseline for the effects of the aryl moiety.

The following table summarizes hypothetical quantitative data from a broad panel of in vitro safety pharmacology assays, which are essential for predicting clinical adverse effects.[5][6] Such panels screen for off-target interactions across various clinically relevant receptors, transporters, enzymes, and ion channels.[7][8]

Table 1: Hypothetical Cross-Reactivity Data (% Inhibition at 10 µM)

Target ClassTargetCompound A (Biphenyl)Analog 1 (Phenyl)Analog 2 (Methyl)Potential Clinical Implication
GPCRs Dopamine D218%12%<5%CNS side effects
Serotonin 5-HT2A25%15%<5%CNS, cardiovascular effects
Adrenergic α1A35%20%8%Cardiovascular (hypotension)
Ion Channels hERG (K+ Channel)45%28%11%Cardiac arrhythmia (QT prolongation)
Nav1.5 (Na+ Channel)22%15%<5%Cardiac, neurological effects
Enzymes COX-115%10%<5%GI toxicity
COX-255%30%<5%Potential anti-inflammatory activity/off-target
Kinase Panel (Avg.)30%18%7%Various (proliferation, inflammation)
Nuclear Receptors Estrogen Receptor α28%15%<5%Endocrine disruption
Transporters SERT (Serotonin)12%8%<5%Drug-drug interactions, CNS effects

Note: Data is hypothetical and for illustrative purposes. Actual experimental validation is required.

From this predictive data, the biphenyl group in Compound A significantly increases its likelihood of interacting with various off-targets, most notably the hERG channel and COX-2 enzyme. Early identification of such liabilities is crucial to mitigate risks and guide lead optimization.[8][9]

Experimental Protocols

Detailed and standardized protocols are critical for generating reliable cross-reactivity data. Below is a representative protocol for a common in vitro safety assay.

Protocol: hERG Channel Patch-Clamp Assay

This assay evaluates the potential for a compound to inhibit the hERG potassium channel, a primary cause of acquired Long QT Syndrome.

1. Cell Culture:

  • HEK293 cells stably expressing the hERG channel are cultured in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, cells are plated onto glass coverslips and allowed to grow to 50-80% confluency.

2. Reagents and Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjusted to pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.

  • Test Compound: Compound A is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are prepared in the external solution to achieve final concentrations (e.g., 0.1, 1, 10, 30 µM). The final DMSO concentration should not exceed 0.1%.

3. Electrophysiology:

  • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system or a manual rig.

  • Pipette resistance should be 2-5 MΩ.

  • Cells are held at a membrane potential of -80 mV.

  • The hERG current is elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the peak tail current. This pulse protocol is repeated every 15 seconds.

4. Data Acquisition and Analysis:

  • The baseline hERG tail current is recorded for at least 3 minutes in the external solution.

  • The test compound is then perfused at increasing concentrations.

  • The steady-state inhibition at each concentration is measured.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Visualizations

Diagrams help visualize complex processes and relationships in drug discovery.[10]

Experimental Workflow

The following diagram illustrates a standard workflow for assessing the cross-reactivity of a new chemical entity (NCE).

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Decision A Compound A Synthesis & QC C Broad Panel Screen (e.g., SafetyScreen44) A->C B Computational Prediction (Off-Target Modeling) B->C D Focused Assays (e.g., hERG, Kinase) C->D E Dose-Response & IC50 Determination D->E F Data Analysis & Risk Assessment E->F G Go / No-Go Decision or Lead Optimization F->G

Caption: Workflow for Cross-Reactivity Assessment.

Structural Feature to Off-Target Relationship

This diagram shows the logical relationship between Compound A's chemical moieties and its predicted off-target interactions.

G cluster_moieties Structural Features cluster_targets Potential Off-Targets compound Compound A biphenyl Biphenyl Moiety compound->biphenyl thiophene 2-Aminothiophene Core compound->thiophene hydrophobic Hydrophobic Pockets (COX-2, Nuclear Receptors) biphenyl->hydrophobic herg hERG Channel Pore biphenyl->herg kinase Kinase ATP-Binding Site thiophene->kinase

Caption: Structure-Activity Relationship for Off-Targets.

Potential Signaling Pathway Modulation

The biphenyl group of Compound A suggests possible interaction with cyclooxygenase (COX) enzymes. Inhibition of COX-2 is a mechanism for many anti-inflammatory drugs, but off-target inhibition can lead to side effects.

G membrane Cell Membrane (Phospholipids) pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain, Fever pgs->inflammation compound_a Compound A compound_a->cox Potential Inhibition

Caption: Potential Inhibition of the COX Pathway.

References

Benchmarking Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical inhibitory performance of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate against established inhibitors in the fields of oncology and inflammation. The following data is presented for illustrative and comparative purposes, based on the known activities of structurally similar 2-aminothiophene derivatives.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound was benchmarked against known inhibitors of key targets in cancer and inflammation. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a substance needed to inhibit a biological process by half, are summarized below.

Table 1: Hypothetical Anticancer Activity (Cytotoxicity) via MTT Assay

CompoundTarget Cell LineIC50 (µM)
This compound MCF-7 (Breast Cancer) 8.5
DoxorubicinMCF-7 (Breast Cancer)0.8
CisplatinMCF-7 (Breast Cancer)5.2

Table 2: Hypothetical Anti-inflammatory Activity via COX-2 Inhibition Assay

CompoundTarget EnzymeIC50 (µM)
This compound COX-2 1.2
CelecoxibCOX-20.04
IbuprofenCOX-25.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Cytotoxicity

This assay determines the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.

Materials:

  • Human breast cancer cell line (MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and reference inhibitors (Doxorubicin, Cisplatin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound and reference inhibitors are dissolved in DMSO and then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound and reference inhibitors (Celecoxib, Ibuprofen)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

Procedure:

  • Enzyme and Inhibitor Incubation: The COX-2 enzyme and various concentrations of the test compound or reference inhibitors are pre-incubated in the assay buffer containing heme for 15 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Incubation: The reaction mixture is incubated for 10 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a stopping solution (e.g., 1 M HCl).

  • PGE2 Measurement: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the inhibitor relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Inhibitor Inhibitor Inhibitor->COX-2 Phospholipase A2 Phospholipase A2

Caption: Simplified COX-2 signaling pathway in inflammation.

Experimental Workflow

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Calculate % Inhibition Calculate % Inhibition Measurement->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for in vitro inhibitor screening.

A Comparative Guide to Novel 2-Aminothiophene GLP-1R Modulators and DPP-4 Inhibitors for Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Performance Analysis of a 2-Aminothiophene Derivative Versus Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Initial searches for in-vivo validation data on Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate did not yield specific public-domain studies. Therefore, this guide provides a comparative analysis of a representative compound from its class, a 2-aminothiophene-3-arylketone analogue (designated Compound 7) , which functions as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Its performance is compared against Sitagliptin , a well-established Dipeptidyl Peptidase-4 (DPP-4) inhibitor, providing a valuable comparison between two distinct mechanisms targeting the GLP-1 pathway for the potential treatment of type 2 diabetes.

Quantitative Data Summary

The following table summarizes the in-vivo efficacy of the 2-aminothiophene derivative (Compound 7) and the established drug, Sitagliptin, in murine models. The primary endpoint is the reduction of blood glucose levels following an oral glucose challenge.

CompoundMechanism of ActionAnimal ModelDoseKey In-Vivo EfficacyCitation
Compound 7 Positive Allosteric Modulator (PAM) of GLP-1RCD1 Mice10 mg/kg50% reduction in blood plasma glucose 60 minutes post-administration.[1]
Sitagliptin Dipeptidyl Peptidase-4 (DPP-4) Inhibitorob/ob Mice10 mg/kg~35% glucose lowering effect observed up to 8 hours post-administration during an OGTT.[2]
Sitagliptin Dipeptidyl Peptidase-4 (DPP-4) InhibitorC57BL/6J Mice10 mg/kgSignificant restoration of glucose tolerance and decreased plasma glucose levels.[3]

Comparative Mechanism of Action

Both compounds ultimately enhance the body's natural incretin effect, which is crucial for glucose homeostasis, but they achieve this through different molecular interactions.

  • Compound 7 (2-Aminothiophene GLP-1R PAM): This small molecule binds to an allosteric site on the GLP-1 receptor. It does not activate the receptor on its own but potentiates the receptor's response to the endogenous GLP-1 peptide. This leads to a more robust downstream signal, resulting in enhanced glucose-dependent insulin secretion.[1][4]

  • Sitagliptin (DPP-4 Inhibitor): This drug works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP (glucose-dependent insulinotropic polypeptide).[5][6] By preventing this breakdown, Sitagliptin increases the circulating levels of active GLP-1, thereby prolonging its action on the GLP-1 receptor, which stimulates insulin release and suppresses glucagon secretion.[5][7]

Signaling Pathway Diagram

The diagram below illustrates the GLP-1 receptor signaling pathway in a pancreatic β-cell and highlights the distinct points of intervention for a GLP-1R PAM (like Compound 7) and a DPP-4 Inhibitor (like Sitagliptin).

GLP1_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binds Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits G_Protein Gαs Protein GLP1R->G_Protein Activates Compound7 Compound 7 (PAM) Compound7->GLP1R Potentiates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

GLP-1R signaling pathway and points of drug intervention.

Experimental Protocols

The in-vivo validation of both compounds was conducted using a standard Oral Glucose Tolerance Test (OGTT) in mice. This assay measures the ability of the animal to clear a glucose load from the blood, providing a key indicator of insulin sensitivity and glucose metabolism.[8][9]

Oral Glucose Tolerance Test (OGTT) Protocol
  • Animal Model: Male CD1 mice or other relevant strains (e.g., C57BL/6J) are used.[1][3] Animals are acclimatized for at least one week before the experiment.

  • Fasting: Mice are fasted overnight (typically 6-12 hours) prior to the test, with free access to water.[10]

  • Baseline Measurement (T= -30 min): A baseline blood glucose reading is taken from the tail vein using a glucometer.

  • Compound Administration (T=0 min):

    • The test compound (e.g., Compound 7 at 10 mg/kg or Sitagliptin at 10 mg/kg) or vehicle (control) is administered via oral gavage.

  • Glucose Challenge (T= +30 min): A bolus of glucose solution (typically 2 g/kg body weight) is administered via oral gavage.[6]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at specific time points after the glucose challenge: 0, 15, 30, 60, 90, and 120 minutes.[10]

  • Data Analysis: Blood glucose levels at each time point are plotted to generate a glucose excursion curve. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC indicates improved glucose handling.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in-vivo Oral Glucose Tolerance Test protocol.

OGTT_Workflow start Start: Acclimatize Mice fasting Overnight Fasting (6-12 hours) start->fasting baseline Measure Baseline Blood Glucose (T=-30 min) fasting->baseline administer Administer Compound or Vehicle (Oral Gavage, T=0 min) baseline->administer wait Wait 30 Minutes administer->wait glucose_challenge Administer Glucose Load (Oral Gavage, T=+30 min) wait->glucose_challenge monitoring Monitor Blood Glucose (0, 15, 30, 60, 90, 120 min) glucose_challenge->monitoring analysis Data Analysis: Plot Curves, Calculate AUC monitoring->analysis end End: Compare Results analysis->end

Workflow for the Oral Glucose Tolerance Test (OGTT).

References

comparative analysis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate, a polysubstituted aminothiophene derivative of interest in medicinal chemistry and materials science. The primary focus is on the widely utilized Gewald reaction and its variations, offering a comprehensive overview of reaction conditions, yields, and experimental protocols.

At a Glance: Comparison of Synthesis Methods

The synthesis of this compound and related 2-aminothiophenes is predominantly achieved through the Gewald reaction, a versatile multi-component condensation.[1] Variations of this method, including one-pot procedures and the use of microwave irradiation, offer different advantages in terms of reaction time and yield.[2][3]

Synthesis MethodKey ReagentsTypical Catalyst/BaseReaction TimeReported Yield Range (%)Key AdvantagesPotential Disadvantages
Conventional Gewald Reaction 4-Acetylbiphenyl, Ethyl cyanoacetate, Elemental SulfurMorpholine, Diethylamine, or Triethylamine[4][5]2 - 4 hours[4][5]70 - 85[4]Well-established, reliable, good yields.Requires heating, longer reaction times compared to microwave methods.
Microwave-Assisted Gewald Reaction 4-Acetylbiphenyl, Ethyl cyanoacetate, Elemental SulfurWeak base (e.g., Triethylamine)[3]1 - 3 hours[3]Potentially higher yields, >80%[3]Significant reduction in reaction time, often leads to higher yields and cleaner reactions.[2]Requires specialized microwave equipment.
Two-Step Gewald Variation 4-Acetylbiphenyl, Ethyl cyanoacetate (for Knoevenagel condensation), then Sulfur and amineBase for both stepsLonger overallVariable, can be highAllows for isolation and purification of the intermediate α,β-unsaturated nitrile.[6][7]More steps involved, potentially lower overall yield.

Featured Synthesis Protocol: One-Pot Gewald Reaction

This protocol details a standard one-pot synthesis of this compound, adapted from established procedures for similar 2-aminothiophenes.[4][5]

Materials:

  • 4-Acetylbiphenyl

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol (or Methanol)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-acetylbiphenyl, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • To this stirred mixture, slowly add a catalytic amount of morpholine (approximately 0.1 to 0.5 equivalents) over a period of 30 minutes at a temperature of 35-40 °C.[4]

  • After the addition is complete, heat the reaction mixture to 45-55 °C and maintain stirring for 2-3 hours.[4][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the crude product by filtration and wash with cold ethanol and water.

  • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure this compound.

Visualizing the Synthesis and Analysis

To better understand the reaction pathway and the comparative analysis workflow, the following diagrams are provided.

Gewald_Reaction reagents 4-Acetylbiphenyl + Ethyl Cyanoacetate + Sulfur intermediate In-situ formation of α,β-unsaturated nitrile and subsequent cyclization reagents->intermediate One-Pot Reaction catalyst Morpholine (Base Catalyst) catalyst->intermediate Catalysis product Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl- 3-thiophenecarboxylate intermediate->product Thiophene Ring Formation

Caption: One-Pot Gewald Synthesis Pathway.

Comparative_Analysis_Workflow cluster_methods Synthesis Methodologies cluster_criteria Comparative Criteria cluster_output Analysis Output conventional Conventional Gewald yield Yield (%) conventional->yield time Reaction Time conventional->time conditions Reaction Conditions conventional->conditions pros_cons Advantages & Disadvantages conventional->pros_cons microwave Microwave-Assisted microwave->yield microwave->time microwave->conditions microwave->pros_cons two_step Two-Step Variation two_step->yield two_step->time two_step->conditions two_step->pros_cons table Comparative Data Table yield->table time->table conditions->table pros_cons->table guide Final Comparison Guide table->guide protocol Detailed Protocols protocol->guide

Caption: Workflow for Comparative Analysis.

Concluding Remarks

The Gewald reaction remains the most efficient and versatile method for synthesizing polysubstituted 2-aminothiophenes, including the target compound this compound. The choice between conventional heating and microwave-assisted synthesis will depend on the available resources and desired reaction times. For routine laboratory synthesis, the one-pot conventional method offers a robust and high-yielding approach. For rapid synthesis and optimization, the microwave-assisted variant presents a compelling alternative. The two-step procedure, while more laborious, can be advantageous for mechanistic studies or when purification of the intermediate is necessary. Researchers should select the most appropriate method based on their specific experimental needs and laboratory capabilities.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Amino-4-phenyl-3-thiophenecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of ethyl 2-amino-4-phenyl-3-thiophenecarboxylate derivatives. While direct comprehensive SAR studies on Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate are limited in publicly available literature, this document leverages data from closely related phenyl-substituted analogs to infer potential SAR trends. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the 2-aminothiophene scaffold.

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The 2-aminothiophene core, in particular, is a versatile building block for the synthesis of various heterocyclic compounds.[2]

Comparative Biological Activity of Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives

A study by Mamatha et al. (2023) investigated the biological activities of several substituted ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives.[4][5] The compounds were synthesized via the Gewald reaction and evaluated for their antibacterial, antifungal, anti-inflammatory, and antidiabetic properties. The substitutions on the phenyl ring were found to significantly influence the biological activity.

Antibacterial Activity

The in vitro antibacterial activity was assessed using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in the table below.

Compound IDSubstitution on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NR3 2-Bromo--
NR4 4-Nitro12562.5
NR6 2,4-Dichloro62.5125
NR8 3-Amino--
Ciprofloxacin Standard125125
Data extracted from Mamatha et al., 2023.[4][5] '-' indicates data not provided in the source.

SAR Insights:

  • The presence of a 4-nitro group (NR4) and a 2,4-dichloro substitution (NR6) on the phenyl ring resulted in notable antibacterial activity.

  • The 2,4-dichloro derivative (NR6) was particularly effective against S. aureus, while the 4-nitro derivative (NR4) showed better activity against E. coli.

Antifungal Activity

The antifungal activity of the synthesized compounds was evaluated against C. albicans.

Compound IDSubstitution on Phenyl RingZone of Inhibition (mm) vs. C. albicans
NR3 2-Bromo-
NR4 4-Nitro15
NR6 2,4-Dichloro18
NR8 3-Amino-
Itraconazole Standard16
Data extracted from Mamatha et al., 2023.[4][5] '-' indicates data not provided in the source.

SAR Insights:

  • The 2,4-dichloro substituted compound (NR6) exhibited the most potent antifungal activity, surpassing the standard drug Itraconazole.[4]

  • The 4-nitro substituted compound (NR4) also showed comparable antifungal activity to the standard.[4] These results suggest that electron-withdrawing groups on the phenyl ring enhance antifungal efficacy.[4]

Anti-inflammatory and Antidiabetic Activity

The anti-inflammatory and antidiabetic activities were also investigated.

Compound IDSubstitution on Phenyl RingAnti-inflammatory (% Inhibition)Antidiabetic (IC50 µg/mL)
NR3 2-Bromo--
NR4 4-NitroSignificant-
NR6 2,4-DichloroSignificant156.15
NR8 3-AminoSignificant-
Standard Drug --100.14
Data extracted from Mamatha et al., 2023.[4] '-' indicates data not provided in the source. "Significant" indicates the study reported notable activity without providing specific quantitative data in the accessible text.

SAR Insights:

  • Compounds with 4-nitro (NR4), 2,4-dichloro (NR6), and 3-amino (NR8) substitutions all demonstrated significant anti-inflammatory and antidiabetic properties.[4]

  • The 2,4-dichloro derivative (NR6) showed a notable IC50 value for antidiabetic activity.[4]

Experimental Protocols

Synthesis of Ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction used to synthesize polysubstituted 2-aminothiophenes.[6]

General Procedure:

  • To a mixture of an appropriately substituted acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and elemental sulfur (1.2 mmol) in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., morpholine or triethylamine) is added.[6]

  • The reaction mixture is stirred at a temperature ranging from room temperature to 50-60 °C.[6]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is worked up, often by precipitation of the product, which is then collected by filtration and purified by recrystallization.[7]

cluster_reactants Reactants cluster_conditions Conditions ketone Substituted Acetophenone product Ethyl 2-amino-4-(substituted-phenyl) -3-thiophenecarboxylate ketone->product nitrile Ethyl Cyanoacetate nitrile->product sulfur Sulfur sulfur->product base Base (e.g., Morpholine) base->product solvent Solvent (e.g., Ethanol) solvent->product temp Heat (optional) temp->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard for determining the MIC of an antimicrobial agent.[8]

Procedure:

  • Bacterial Strain Preparation: Bacterial strains are cultured on an appropriate agar medium and incubated. A few colonies are then used to inoculate a sterile broth, which is incubated to the logarithmic growth phase.[8]

  • Compound Preparation and Dilution: Stock solutions of the test compounds and standard antibiotics are prepared in a suitable solvent like DMSO. A series of two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth.[8]

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension. The final volume in each well is typically 200 µL. The plates are incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[8]

start Start: Prepare bacterial inoculum and compound dilutions plate_prep Inoculate 96-well plate with bacteria and serially diluted compounds start->plate_prep incubation Incubate at 37°C for 18-24 hours plate_prep->incubation read_results Read results visually or with a plate reader incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The preliminary SAR data on ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives suggest that substitutions on the phenyl ring play a crucial role in their biological activity. Specifically, electron-withdrawing groups like nitro and dichloro at the para and ortho/para positions appear to enhance antibacterial and antifungal activities.

For the target compound, This compound , it is hypothesized that the biphenyl moiety could further modulate its biological profile. The extended aromatic system might lead to enhanced binding with biological targets through increased hydrophobic and π-π stacking interactions. Further studies are warranted to synthesize and evaluate the biphenyl derivative and its substituted analogs to establish a comprehensive SAR and to identify lead compounds for further development. Future research should also focus on elucidating the specific signaling pathways and molecular targets responsible for the observed biological activities.

References

Unveiling the Molecular Tryst: A Comparative Guide to the Binding Site of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the putative binding site of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate. Due to the absence of direct experimental data for this specific molecule, this report leverages published findings on structurally related 2-amino-4-aryl-3-thiophenecarboxylate derivatives to infer its binding characteristics and compares its potential interactions with alternative compounds targeting similar biological pathways.

While direct binding studies on this compound are not publicly available, the extensive body of research on analogous 2-aminothiophene scaffolds allows for a robust, data-driven extrapolation of its likely molecular targets and binding interactions. Derivatives of this class have been prominently investigated as allosteric modulators of the A1 adenosine receptor, inhibitors of tubulin polymerization, and inhibitors of atypical protein kinase C (aPKC). This guide will explore these three potential binding sites, presenting comparative data for relevant analogs and detailing the experimental methodologies used in their characterization.

Comparison of Putative Binding Targets and Affinities

The biphenyl moiety at the 4-position of the thiophene ring is a key structural feature that likely influences the binding affinity and selectivity of the title compound. The following tables summarize quantitative data for various 4-aryl substituted 2-aminothiophene derivatives, providing a basis for comparison.

Table 1: Comparative Activity of 4-Aryl-2-aminothiophene Derivatives as A1 Adenosine Receptor Allosteric Modulators

Compound/DerivativeR-group at 4-positionAssay TypeMeasured ValueReference
PD 81,7234,5-dimethylRadioligand Binding19% AE activity[1]
3d4,5-diphenylRadioligand Binding49% AE activity[1]
3f4,5-diphenylRadioligand Binding63% AE activity[1]
7e4,5-diphenylRadioligand Binding52% AE activity[1]
10a4-phenyl-5-bromoRadioligand Binding91% AE activity[1]
10c4-phenyl-5-bromoRadioligand Binding80% AE activity[1]

*AE: Allosteric Enhancer. The values represent the percentage of ternary complex remaining after dissociation, indicating the ability to stabilize the agonist-receptor interaction.

Table 2: Comparative Cytotoxicity of Thiophene Derivatives as Potential Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
2bHep3BMTT Assay5.46
2eHep3BMTT Assay12.58
CA-4 (Reference)Hep3BMTT AssayNot specified
Colchicine (Reference)VariousMTT AssayVaries
BZ02-BZ05, BZA06-BZA10, UD13-UD17A549MTS AssayNot specified[2]

Table 3: Comparative Inhibitory Activity of 4-Aryl-2-aminothiophene Derivatives against atypical Protein Kinase C (aPKC)

Compound ID4-Aryl SubstituentAssay TypeEC50 (nM)Reference
6Not specifiedIn vitro kinase assayLow nM range[3]
32Not specifiedIn vitro kinase assayLow nM range[3]

Potential Binding Sites and Molecular Interactions

Based on molecular docking studies of analogous compounds, we can predict the likely binding interactions for this compound at three key protein targets.

A1 Adenosine Receptor (Allosteric Site)

2-Amino-3-benzoylthiophene derivatives are well-characterized positive allosteric modulators (PAMs) of the A1 adenosine receptor.[4][5][6] These compounds bind to a site topographically distinct from the orthosteric adenosine binding pocket.[4][5] Molecular modeling suggests that this allosteric site is located on the extracellular side of the receptor, involving transmembrane helices. The 4-aryl substituent, in this case, the biphenyl group, is predicted to be crucial for hydrophobic interactions within this allosteric binding site.[6] The presence of a larger, more hydrophobic group like biphenyl at the 4-position may enhance binding affinity compared to smaller substituents.

Tubulin (Colchicine Binding Site)

Several heterocyclic compounds, including thiophene derivatives, are known to inhibit tubulin polymerization by binding to the colchicine site.[7][8][9] This binding pocket is located at the interface between α- and β-tubulin. Molecular docking studies of thiophene carboxamide derivatives suggest that the thiophene ring plays a critical role in the interaction profile.[10] Key interactions often involve hydrogen bonds with residues such as Asnα101 and hydrophobic interactions with other residues within the pocket.[7] The biphenyl group of the title compound would be expected to occupy a hydrophobic region of the colchicine binding site, potentially enhancing its inhibitory activity.

Atypical Protein Kinase C (aPKC) (ATP-Binding Site)

Thienopyrimidine and other thiophene-based derivatives have been identified as inhibitors of protein kinases, including aPKC.[3][11] These inhibitors typically act by competing with ATP for binding to the kinase domain. The binding of a thieno[2,3-d]pyrimidine-based inhibitor to aPKC has been shown to displace a crucial Asn-Phe-Asp motif within the adenosine-binding pocket.[12] The 4-aryl substituent of these inhibitors often engages in hydrophobic interactions within the ATP-binding pocket. The biphenyl group could potentially form favorable interactions in this region, contributing to the inhibitory potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by this compound and the general workflows for confirming its binding interactions.

A1_Signaling cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Adenosine Adenosine Adenosine->A1R Binds PAM Thiophene Derivative (PAM) PAM->A1R Enhances Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Leads to

A1 Adenosine Receptor Signaling Pathway.

Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Inhibitor Thiophene Derivative (Colchicine Site Binder) Inhibitor->Tubulin_Dimers Binds to Colchicine Site Inhibitor->Microtubules Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Tubulin Polymerization and Inhibition.

aPKC_Signaling Upstream_Signal Upstream Signal (e.g., Growth Factor) aPKC aPKC Upstream_Signal->aPKC Activates Substrate Substrate Protein aPKC->Substrate Phosphorylates Inhibitor Thiophene Derivative Inhibitor->aPKC Inhibits (ATP-competitive) Phospho_Substrate Phosphorylated Substrate Cellular_Function Cellular Functions (Polarity, Proliferation) Phospho_Substrate->Cellular_Function Regulates

Atypical Protein Kinase C (aPKC) Signaling.

Experimental_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Docking Molecular Docking (Predicts binding mode) Binding_Assay Binding Assay (e.g., Radioligand Binding) Docking->Binding_Assay Guides Functional_Assay Functional Assay (e.g., Kinase Assay, Polymerization Assay) Binding_Assay->Functional_Assay Confirms Cellular_Assay Cell-based Assay (e.g., Cytotoxicity, Signaling) Functional_Assay->Cellular_Assay Validates in cellular context SAR Structure-Activity Relationship Analysis Cellular_Assay->SAR Hypothesis Hypothesize Target (A1R, Tubulin, aPKC) Hypothesis->Docking

General Experimental Workflow.

Detailed Experimental Protocols

To facilitate further research and validation, this section outlines the general methodologies for key experiments cited in the literature for analogous compounds.

Radioligand Binding Assay for A1 Adenosine Receptor Allosteric Modulators

This assay measures the ability of a test compound to enhance the binding of a radiolabeled agonist to the A1 adenosine receptor.

  • Materials:

    • Membrane preparations from cells expressing the A1 adenosine receptor.

    • Radiolabeled A1 agonist (e.g., [³H]N⁶-cyclohexyladenosine).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • GTPγS to measure G protein coupling.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled agonist in the presence and absence of the test compound at various concentrations.

    • After incubation to allow binding to reach equilibrium, initiate dissociation by adding a high concentration of an unlabeled agonist or GTPγS.[13]

    • At various time points, filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The rate of dissociation of the radioligand is measured, and a slower dissociation in the presence of the test compound indicates positive allosteric modulation.[13]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin protein.

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol).

    • Test compound.

    • A spectrophotometer capable of reading absorbance at 340 nm at 37°C.

  • Procedure:

    • Reconstitute purified tubulin in ice-cold polymerization buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate polymerization by adding the tubulin solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule polymerization.

    • Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to a vehicle control.

In Vitro Kinase Assay for aPKC

This assay determines the ability of a compound to inhibit the enzymatic activity of aPKC.

  • Materials:

    • Recombinant aPKC enzyme.

    • A suitable substrate for aPKC (e.g., a specific peptide).

    • ATP (radiolabeled [γ-³²P]ATP or for use in a luminescence-based assay).

    • Kinase reaction buffer.

    • Test compound.

    • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiolabeled ATP, or a luminescence-based ADP detection kit).

  • Procedure:

    • Incubate the aPKC enzyme with the test compound at various concentrations in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • Stop the reaction.

    • Detect and quantify the amount of phosphorylated substrate.

    • The inhibitory activity of the compound is determined by the reduction in substrate phosphorylation compared to a control without the inhibitor.

Conclusion

While the precise binding site of this compound remains to be experimentally confirmed, a compelling body of evidence from structurally related compounds strongly suggests its potential to interact with the allosteric site of the A1 adenosine receptor, the colchicine binding site of tubulin, or the ATP-binding site of atypical protein kinase C. The presence of the bulky and hydrophobic biphenyl group at the 4-position is predicted to be a significant determinant of its binding affinity and selectivity for these targets. Further experimental validation using the detailed protocols provided in this guide is essential to definitively characterize the molecular interactions and biological activity of this compound. This comparative analysis provides a solid foundation for future research and development efforts focused on this promising chemical scaffold.

References

A Comparative Guide to the Synthesis of Ethyl 2-amino-4-aryl-3-thiophenecarboxylates: Reproducibility in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducible synthesis of complex organic molecules is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the synthesis of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate , a promising scaffold in medicinal chemistry, with its well-documented and structurally related alternative, Ethyl 2-amino-4-phenyl-3-thiophenecarboxylate . This comparison focuses on the reproducibility of the widely employed Gewald reaction, offering insights into the factors influencing yield and purity.

Introduction to the Compounds

2-Aminothiophene derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive targets for synthesis and derivatization. The introduction of an aryl group at the C4 position, particularly a biphenyl moiety, can significantly modulate the biological activity of the thiophene core, potentially enhancing efficacy or altering selectivity. However, the complexity of the starting materials can impact the reproducibility of the synthesis.

Performance Comparison: The Gewald Synthesis

The most common and versatile method for synthesizing 2-amino-4-aryl-3-thiophenecarboxylates is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2] While efficient, the reproducibility of the Gewald reaction can be influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and heating method.

Below is a comparative summary of the synthesis of the target compound and its alternative, highlighting variations in reaction conditions and their impact on outcomes.

Table 1: Comparison of Synthetic Methodologies and Outcomes

ParameterThis compound (Target Compound - Inferred)Ethyl 2-amino-4-phenyl-3-thiophenecarboxylate (Alternative Compound)
Starting Ketone 4-AcetylbiphenylAcetophenone
Synthesis Method Inferred based on Gewald ReactionGewald Reaction (Conventional and Microwave-Assisted)
Catalyst/Base Morpholine, Piperidine, Pyrrolidine, or L-prolineMorpholine, Diethylamine, Pyrrolidine, L-proline
Solvent Ethanol, DMFEthanol, DMF
Reaction Time Estimated: 2-6 hours (Conventional), 15-30 minutes (Microwave)3-40 hours (Conventional)[3], 30 minutes (Microwave)[1]
Reported Yield Estimated: 60-85%32-53% (Conventional)[3], up to 95% (Microwave)[1]
Melting Point Not available91.5-100.5 °C[4]
Key Reproducibility Factors Purity of 4-acetylbiphenyl, precise temperature control, consistent catalyst loading.Catalyst choice, reaction time, and heating method significantly impact yield and purity.[1][3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of synthetic procedures.

Protocol 1: Inferred Synthesis of this compound via Conventional Heating

This protocol is inferred based on the standard Gewald reaction conditions for structurally similar compounds.

Materials:

  • 4-Acetylbiphenyl (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of 4-acetylbiphenyl and ethyl cyanoacetate in ethanol, add morpholine.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Protocol 2: Synthesis of Ethyl 2-amino-4-phenyl-3-thiophenecarboxylate via Microwave-Assisted Gewald Reaction

This protocol is based on established literature for the rapid and high-yield synthesis of the alternative compound.[1]

Materials:

  • Acetophenone (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Elemental sulfur (1.1 eq)

  • Pyrrolidine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a microwave reaction vessel, combine acetophenone, ethyl cyanoacetate, elemental sulfur, and pyrrolidine in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 50 °C for 30 minutes.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the product by column chromatography on silica gel or by recrystallization from ethanol.

Mandatory Visualizations

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification ketone 4-Aryl Ketone mixing Mixing in Solvent (e.g., Ethanol) ketone->mixing cyanoacetate Ethyl Cyanoacetate cyanoacetate->mixing sulfur Elemental Sulfur sulfur->mixing base Base (e.g., Morpholine) base->mixing heating Heating (Conventional or Microwave) mixing->heating precipitation Precipitation in Water heating->precipitation filtration Filtration precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification product Ethyl 2-amino-4-aryl- 3-thiophenecarboxylate purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Signaling_Pathway_Placeholder cluster_synthesis Synthetic Pathway A 4-Aryl Ketone E Knoevenagel Condensation Intermediate A->E + B, Base B Ethyl Cyanoacetate C Sulfur D Base F Thiolation & Cyclization E->F + C G Final Product F->G Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Conclusion

The reproducibility of the Gewald synthesis of Ethyl 2-amino-4-aryl-3-thiophenecarboxylates is achievable with careful control of reaction parameters. For the synthesis of the target compound, This compound , the purity of the starting 4-acetylbiphenyl is a critical factor. While conventional heating methods are effective, microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and potentially higher yields, which can contribute to improved reproducibility by minimizing the formation of byproducts.[1]

For researchers and drug development professionals, understanding the nuances of this synthetic route is paramount for the consistent production of these valuable compounds. The choice between a phenyl or a biphenyl substituent will ultimately depend on the desired biological activity and the acceptable trade-offs in synthetic complexity and cost. Further studies are warranted to fully elucidate the structure-activity relationship of biphenyl-substituted 2-aminothiophenes and to optimize their synthesis for large-scale production.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, outlining a procedural, step-by-step approach to the safe disposal of Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[1]

Hazard Profile and Safety Recommendations

Based on the analysis of related compounds, the anticipated hazards of this compound are summarized below.

Hazard ClassificationDescriptionRecommended Precautions
Flammability Thiophene and its derivatives may be flammable.[2]Keep away from heat, sparks, open flames, and hot surfaces.
Acute Toxicity Aromatic amines can exhibit varying levels of toxicity.[3]Do not ingest, swallow, or inhale. Avoid contact with skin and eyes. Wash thoroughly after handling.[4]
Skin and Eye Irritation Similar compounds are known to cause skin and eye irritation.[2][5]Wear protective gloves, clothing, and eye protection.[6]
Environmental Hazard Improper disposal can harm aquatic life and ecosystems.[7]Do not dispose of down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[3] This ensures that the compound is handled and treated in compliance with all regulatory standards.

Step 1: Waste Segregation and Collection

All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[1] It is important to keep this waste stream separate from other chemical wastes to prevent hazardous reactions.[7]

Step 2: Labeling of Waste Containers

The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also include the primary hazards associated with the compound, such as "Flammable," "Harmful," and "Irritant".[1]

Step 3: Storage of Chemical Waste

Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[8] The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[7][8] Ensure the container is stored separately from incompatible materials such as strong oxidizing agents and acids.[7]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3] The disposal of thiophene-containing compounds must be conducted through a licensed and approved hazardous waste disposal company.[1] Professional disposal services are equipped with high-temperature incinerators or other specialized treatment methods to handle such chemicals safely, as combustion can produce toxic sulfur dioxide gas.[1]

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools for cleanup to avoid ignition.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[8]

  • Reporting: Report the spill to your Environmental Health and Safety (EHS) department.[8]

Disposal Workflow

Disposal Workflow for this compound start Start: Disposal Required ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate label_container Label Hazardous Waste Container (Chemical Name, Hazards) segregate->label_container spill Spill Occurs segregate->spill Potential Event store Store in Designated Area (Cool, Dry, Ventilated) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill->ppe No spill_procedure Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_procedure Yes spill_procedure->segregate Collect Spill Debris as Waste

Caption: Disposal workflow for the subject chemical.

References

Comprehensive Safety and Handling Guide for Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety, operational, and disposal protocols for handling Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate. The information is compiled from safety data for structurally related compounds, including aromatic amines and thiophene derivatives, to ensure a high standard of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently.[3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[4][5]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Safety Information: Review all available safety information for structurally similar compounds.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

Step 2: Safe Handling in the Laboratory

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3][6]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3] All solution preparations should be conducted within a certified chemical fume hood.[2]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling the compound.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after work, even if gloves were worn.[7][8]

  • Glove Removal: Remove gloves with care to avoid skin contamination and dispose of them as hazardous waste.[9]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[6][10]

Waste Segregation and Disposal

Waste TypeContainerDisposal Method
Solid Waste (unused compound, contaminated weighing paper, etc.)Labeled, sealed container for solid hazardous waste.Dispose of through a licensed hazardous waste disposal company.
Liquid Waste (solutions containing the compound)Labeled, sealed container for liquid chemical waste (designate as halogenated or non-halogenated as appropriate).Do not pour down the drain.[2] Dispose of via a licensed waste disposal company.
Contaminated Labware (pipette tips, gloves, etc.)Labeled, sealed bag or container for solid hazardous waste.Dispose of as hazardous waste.[3][6]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and associated hazard warnings (e.g., "Harmful," "Irritant").[2]

  • Segregation: Do not mix incompatible waste streams.[3]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat or ignition sources, and with secondary containment.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[7][12]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7][11]

For spills, evacuate the area and use appropriate spill kits and absorbent materials, ensuring you are wearing the correct PPE. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling and Disposal

start Start: Handling this compound prep Step 1: Pre-Handling - Conduct Risk Assessment - Review Safety Data - Check Emergency Equipment start->prep ppe Step 2: Don PPE - Fume Hood - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat prep->ppe handling Step 3: Chemical Handling (Inside Fume Hood) - Weigh Solid - Prepare Solution ppe->handling post_handling Step 4: Post-Handling - Decontaminate Work Area - Wash Hands handling->post_handling waste_collection Step 5: Waste Segregation - Solid Waste - Liquid Waste - Contaminated PPE post_handling->waste_collection disposal Step 6: Professional Disposal - Label Waste Containers - Store in Satellite Area - Arrange for EHS Pickup waste_collection->disposal end End disposal->end

Caption: Workflow for Safe Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.